molecular formula C7H7BN2O2 B591470 1H-Indazole-4-boronic acid CAS No. 1023595-17-6

1H-Indazole-4-boronic acid

Cat. No.: B591470
CAS No.: 1023595-17-6
M. Wt: 161.955
InChI Key: BGZZJZIZRARGGZ-UHFFFAOYSA-N
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Description

1H-Indazole-4-boronic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of complex indazole-containing derivatives via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The indazole scaffold is a privileged structure in pharmacology, found in several approved drugs and clinical candidates due to its wide range of biological activities . Indazole-based compounds have demonstrated significant antitumor properties, with derivatives such as niraparib and pazopanib being used clinically for the treatment of cancers including ovarian, breast, and renal cell carcinoma . Research into indazole motifs continues to expand, showing promise as anti-inflammatory agents, antimicrobials, kinase inhibitors, and nitric oxide synthase (NOS) inhibitors . This boronic acid derivative enables researchers to efficiently functionalize the indazole core at the 4-position, facilitating the exploration of structure-activity relationships and the development of novel bioactive molecules for various therapeutic areas . Its utility in constructing molecular frameworks for potential anticancer agents makes it a critical reagent for advancing pharmaceutical research .

Properties

IUPAC Name

1H-indazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZZJZIZRARGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656834
Record name 1H-Indazol-4-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023595-17-6
Record name 1H-Indazol-4-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-4-boronic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of 1H-Indazole-4-boronic Acid from 2-Formylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a modern synthetic route to indazole derivatives starting from 2-formylphenylboronic acids. The core of this methodology is a copper(II) acetate-catalyzed reaction followed by an acid or base-induced ring closure. This process offers an efficient pathway to N-alkoxycarbonyl indazoles.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of indazole-containing compounds, which are significant in medicinal chemistry.[1]

Synthetic Strategy Overview

The synthesis of the indazole scaffold from 2-formylphenylboronic acids can be achieved through a two-step, one-pot procedure.[1][2] The general approach involves the reaction of a 2-formylphenylboronic acid with a hydrazine derivative, such as a diazodicarboxylate or a hydrazine dicarboxylate, catalyzed by copper(II) acetate. This is followed by an acid- or base-induced cyclization to yield the indazole ring system.[1][2][3][4][5][6]

The reaction with diazodicarboxylates proceeds via the formation of an N-arylhydrazine intermediate, which then undergoes cyclization.[1][2] When using hydrazine dicarboxylates, a stoichiometric amount of copper(II) acetate is typically required for the initial C-N bond formation step.[1][2][3][7]

Experimental Data

The following tables summarize the quantitative data from key experiments in the synthesis of indazole derivatives from 2-formylphenylboronic acid.

Table 1: Optimization of the Reaction of 2-Formylphenylboronic Acid with Diethyl Azodicarboxylate (DEAD)
EntrySolventTemperature (°C)Time (h)Yield (%)
1MeCNrt2475
2DMFrt2475
3DMArt2475
4THFrt24<10
5Toluenert24<10
6CH2Cl2rt24<10
7MeCN50480
8DMF50480
9DMA50480

Reaction conditions: 2-formylphenylboronic acid (1a), DEAD (2a), Cu(OAc)2 (10 mol%) in the specified solvent.[1]

Table 2: Synthesis of Indazoles using Hydrazine Dicarboxylates
EntryHydrazine DicarboxylateAcid for CyclizationProductYield (%)
1Diethyl hydrazine dicarboxylateTFA4a85
2Di-tert-butyl hydrazine dicarboxylateTFA4b82
3Dibenzyl hydrazine dicarboxylateTFA4c78
4Diisopropyl hydrazine dicarboxylateTFA4d80
5Di-tert-butyl hydrazine dicarboxylateAcetic Acid4l88

Reaction conditions: 2-formylphenylboronic acid (1a), hydrazine dicarboxylate, Cu(OAc)2 (1 equivalent), followed by acid-induced cyclization.[1]

Detailed Experimental Protocols

General Procedure for the Two-Step, One-Pot Synthesis of 1N-Alkoxycarbonyl Indazoles

To a solution of 2-formylphenylboronic acid (1.0 mmol) in acetonitrile (5 mL) is added copper(II) acetate (0.1 mmol for diazodicarboxylates, 1.0 mmol for hydrazine dicarboxylates) and the respective hydrazine derivative (1.1 mmol). The reaction mixture is stirred at room temperature or elevated temperatures as indicated in the data tables. Upon completion of the first step (monitored by TLC), the cyclization agent (e.g., trifluoroacetic acid or acetic acid, 2.0 mmol) is added, and the mixture is stirred until the reaction is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indazole product.[1][7]

Synthesis of Indazole 4a using Diethyl Hydrazine Dicarboxylate

In a representative experiment, 2-formylphenylboronic acid (1a) is reacted with diethyl hydrazine dicarboxylate (7a) in the presence of an equimolar amount of copper(II) acetate.[7] The use of a base such as triethylamine (TEA), tetramethylethylenediamine (TMEDA), or N,N-diisopropylethylamine (DIPEA) can be beneficial for the initial C-N bond formation step.[7] After the formation of the intermediate, trifluoroacetic acid (TFA) is added to facilitate the cyclization, leading to the formation of the indazole product 4a in good yield.[1][7]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of indazoles from 2-formylphenylboronic acids.

Synthesis_Workflow Start Start Materials: 2-Formylphenylboronic Acid Hydrazine Derivative Reaction_Step1 Step 1: C-N Bond Formation - Cu(OAc)2 Catalyst - Solvent (e.g., MeCN) - Base (optional) Start->Reaction_Step1 Intermediate N-Arylhydrazine Intermediate Reaction_Step1->Intermediate Reaction_Step2 Step 2: Cyclization - Acid (e.g., TFA) or Base Intermediate->Reaction_Step2 Product Final Product: 1N-Alkoxycarbonyl Indazole Reaction_Step2->Product

Caption: Synthetic workflow for indazole synthesis.

Signaling Pathways and Logical Relationships

The following diagram outlines the logical progression of the chemical transformations in this synthesis.

Logical_Relationship Substrates 2-Formylphenylboronic Acid + Hydrazine Reagent Catalysis Copper(II) Acetate Catalysis Substrates->Catalysis initiates CN_Bonding C-N Bond Formation Catalysis->CN_Bonding facilitates Cyclization_Step Intramolecular Cyclization CN_Bonding->Cyclization_Step leads to Dehydration Dehydration Cyclization_Step->Dehydration followed by Final_Product Indazole Product Dehydration->Final_Product

Caption: Logical flow of the chemical reaction.

References

Characterization of 1H-Indazole-4-boronic acid by NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1H-Indazole-4-boronic acid. Due to the limited availability of complete, published experimental NMR data for this specific compound, this guide presents a combination of available data for its hydrochloride salt and predicted values based on the analysis of the parent 1H-indazole molecule and related arylboronic acids. This approach offers a robust framework for researchers engaged in the synthesis, analysis, and application of this important chemical entity.

Introduction to this compound

This compound is a bifunctional molecule that incorporates the privileged 1H-indazole scaffold and a versatile boronic acid moiety. The indazole core is a key pharmacophore in numerous biologically active compounds, while the boronic acid group serves as a crucial synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, for the construction of complex organic molecules.[1] Accurate structural elucidation and purity assessment by NMR spectroscopy are paramount for its application in medicinal chemistry and materials science.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the known NMR data of 1H-indazole and the expected electronic effects of the boronic acid substituent at the C4 position. A spectrum of the hydrochloride salt of Indazole-4-boronic acid is available, and while it provides a visual representation, detailed peak assignments are not published.[2]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1~13.5br s-
H3~8.2s-
H5~7.8d~8.0
H6~7.4t~7.5
H7~7.9d~7.0
B(OH)₂~8.5s-

Note: The chemical shifts of the N-H and B(OH)₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with residual water in the solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~135
C3a~122
C4~130 (broad)
C5~128
C6~122
C7~115
C7a~140

Note: The carbon atom attached to the boron (C4) is expected to exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is fully dissolved.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16 (can be increased for dilute samples).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy
  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a line broadening (LB) of 1-2 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Reference the spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

Logical Workflow and Data Interpretation

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through a multi-step process, which is a critical aspect for drug development professionals. The following diagram illustrates a plausible synthetic and characterization workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., 4-Bromo-1H-indazole) Step1 Protection of Indazole N-H Start->Step1 Step2 Lithiation/Grignard Formation Step1->Step2 Step3 Borylation (e.g., with Triisopropyl borate) Step2->Step3 Step4 Deprotection and Acidic Workup Step3->Step4 Product This compound Step4->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Assessment (e.g., HPLC) NMR->Purity G cluster_structure This compound Structure cluster_logic Signal Assignment Logic structure H3 H3: Deshielded by adjacent N and aromatic ring current. H7 H7: Deshielded by adjacent N and boronic acid group. H5_H6 H5 & H6: Typical aromatic protons with expected coupling. NH_BOH N-H & B(OH)2: Labile protons, broad signals. C4 C4: Broad signal due to Boron quadrupolar relaxation.

References

Unveiling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1H-Indazole-4-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers researchers, scientists, and professionals in drug development a comprehensive overview of the anticipated crystal structure of 1H-Indazole-4-boronic acid. While a definitive, publicly available crystal structure for this specific compound has not been identified in prominent crystallographic databases, this document provides a foundational understanding based on established principles of crystallography and the known structures of related compounds. It outlines the general methodologies required for its determination and presents a theoretical framework for its structural analysis.

Introduction to this compound

This compound is a bifunctional organic compound featuring an indazole moiety and a boronic acid group.[1] The indazole core is a significant pharmacophore in medicinal chemistry, found in a variety of therapeutic agents.[2] The boronic acid functional group serves as a versatile synthetic handle, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and can form reversible covalent bonds with diols, a property leveraged in chemical sensing and drug delivery.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and crystal packing, which are critical parameters in drug development and materials science.

Hypothetical Crystallographic Data

The determination of a crystal structure through single-crystal X-ray diffraction (SCXRD) yields a wealth of quantitative data.[3] The following table summarizes the key parameters that would be expected from such an analysis of this compound. The values presented are for illustrative purposes to guide researchers on the expected data format.

Parameter Description Hypothetical Value
Empirical Formula The simplest whole-number ratio of atoms in the compound.C₇H₇BN₂O₂
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.161.95 g/mol
Crystal System One of seven crystal systems based on the relationship between the unit cell axes and angles.Monoclinic
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.P2₁/c
Unit Cell Dimensions
a (Å)Length of the 'a' axis of the unit cell.8.5
b (Å)Length of the 'b' axis of the unit cell.12.0
c (Å)Length of the 'c' axis of the unit cell.7.2
α (°)Angle between the 'b' and 'c' axes.90°
β (°)Angle between the 'a' and 'c' axes.105°
γ (°)Angle between the 'a' and 'b' axes.90°
Volume (ų)The volume of the unit cell.706.4
Z The number of molecules per unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.521
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5

Experimental Protocols

The determination of a novel crystal structure involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

General Synthesis of this compound

A common route for the synthesis of aryl boronic acids is the palladium-catalyzed Miyaura borylation reaction.[4] This would typically involve the reaction of a halogenated indazole precursor with a diboron reagent in the presence of a palladium catalyst and a suitable base.

Illustrative Synthesis Protocol:

  • Reaction Setup: To an oven-dried flask is added 4-bromo-1H-indazole, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

  • Solvent Addition: Anhydrous solvent (e.g., dioxane or DMF) is added, and the flask is purged with an inert gas (e.g., argon or nitrogen).

  • Reaction: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous work-up.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired boronic acid or its pinacol ester precursor, which can then be hydrolyzed to the boronic acid.[5][6]

Crystallization

Growing single crystals of sufficient quality is often the most challenging step.[7] Slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common techniques.

Illustrative Crystallization Protocol:

  • Solvent Screening: A small amount of purified this compound is dissolved in various solvents or solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, and their combinations with water or heptane) to find a system where the compound has moderate solubility.

  • Crystal Growth: A saturated solution is prepared by dissolving the compound in the chosen solvent system at an elevated temperature.

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[8]

Data Collection and Structure Solution Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods, to obtain an initial model of the atomic positions.[8] This model is then refined against the experimental data to yield the final, accurate crystal structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

experimental_workflow synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization scxrd Single-Crystal X-ray Diffraction (SCXRD) crystallization->scxrd data_processing Data Processing scxrd->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Experimental workflow from synthesis to structure determination.
Predicted Molecular Interactions

Based on the functional groups present in this compound, its crystal structure is expected to be dominated by hydrogen bonding interactions. The boronic acid group can act as a hydrogen bond donor (O-H) and acceptor (O), while the indazole ring provides both a donor (N-H) and acceptor (N) site. These interactions are likely to lead to the formation of supramolecular assemblies, such as dimers or extended networks.

Potential hydrogen bonding between this compound molecules.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide provides a robust framework for its prospective analysis. The outlined experimental protocols offer a clear path for obtaining high-quality single crystals and performing definitive structural analysis via SCXRD. The anticipated structural features, particularly the hydrogen bonding networks, will be key to understanding its solid-state behavior. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a more profound understanding of its properties and potential applications.

References

An In-depth Technical Guide to the Solubility of 1H-Indazole-4-boronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1H-Indazole-4-boronic acid, a critical parameter for its application in medicinal chemistry, organic synthesis, and materials science. While specific quantitative solubility data for this compound in common organic solvents is not extensively available in public literature, this document provides a comprehensive overview of its expected solubility characteristics based on general chemical principles and data from analogous compounds. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a practical framework for researchers. This guide also includes a visualization of a standard solubility determination workflow to provide a clear and actionable experimental approach.

Introduction to this compound

This compound is an organoboron compound featuring an indazole ring and a boronic acid functional group. The indazole moiety imparts aromaticity and potential for π-π stacking interactions, while the boronic acid group is well-known for its ability to form reversible covalent bonds with diols. This reactivity makes it a valuable building block in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Solubility Profile of this compound

While precise quantitative data for the solubility of this compound is not readily found in peer-reviewed literature, general principles of chemical solubility and information on similar compounds suggest its likely behavior. It is reported that this compound typically exhibits good solubility in polar solvents, which is advantageous for its reactivity in many organic synthesis applications[1].

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventCommon AbbreviationPolarity (Dielectric Constant)Expected Qualitative Solubility
Dimethyl SulfoxideDMSO47.2High
N,N-DimethylformamideDMF38.3High
MethanolMeOH32.7Moderate to High
EthanolEtOH24.5Moderate
TetrahydrofuranTHF7.6Moderate
AcetonitrileACN37.5Moderate
DichloromethaneDCM9.1Low to Moderate
Toluene-2.4Low
Hexane-1.9Very Low

Note: The expected qualitative solubility is inferred from the polar nature of this compound and general solubility trends of similar boronic acids. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

Several methods can be employed to quantitatively determine the solubility of a compound like this compound. A commonly used and reliable technique is the dynamic (or synthetic) method, which involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

3.1. Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, THF, Acetonitrile)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is then slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

3.2. High-Performance Liquid Chromatography (HPLC) Method

For a more quantitative approach at a fixed temperature, a saturated solution can be prepared and the concentration of the dissolved solute can be determined using HPLC.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Vials with tight-fitting caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Quantification: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the dynamic method.

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Weigh this compound prep2 Measure volume of solvent prep1->prep2 prep3 Combine in jacketed vessel prep2->prep3 meas1 Place vessel in thermostat bath prep3->meas1 Transfer meas2 Start stirring meas1->meas2 meas3 Increase temperature at a constant rate meas2->meas3 meas4 Monitor turbidity continuously meas3->meas4 ana1 Record temperature of complete dissolution meas4->ana1 Endpoint Detection ana2 Repeat for different compositions ana1->ana2 ana3 Construct solubility curve ana2->ana3

Caption: A flowchart illustrating the key steps in the dynamic method for determining the solubility of a solid compound in a solvent.

Conclusion

The solubility of this compound in common organic solvents is a fundamental property that dictates its utility in various research and development settings. While specific quantitative data is sparse, this guide provides an overview of its expected behavior and detailed experimental protocols for its determination. The presented dynamic and HPLC-based methods offer robust approaches for researchers to generate reliable solubility data, thereby facilitating the optimization of reaction conditions, purification procedures, and formulation development.

References

Stability and Storage of 1H-Indazole-4-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1H-Indazole-4-boronic acid, a key building block in medicinal chemistry and drug discovery. Understanding the stability profile of this reagent is critical for ensuring its quality, and the reproducibility of synthetic procedures, and for the development of robust analytical methods.

Core Concepts in Stability of Boronic Acids

Boronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by heat.

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process is promoted by exposure to air (oxygen) and can be influenced by light and the presence of metal impurities.

  • Trimerization: Boronic acids can undergo dehydration to form cyclic anhydrides, most commonly trimers (boroxines). This process is reversible upon exposure to water.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on information from various suppliers and general knowledge of boronic acid chemistry:

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.Reduces the rate of chemical degradation and physical changes.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation by excluding atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment. The use of a desiccator is advised.Prevents hydrolysis and minimizes protodeboronation.
Light Protect from light.Light can accelerate oxidative degradation pathways.

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

Forced Degradation Protocol

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated pH meter, heating block/water bath, photostability chamber, HPLC system.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature. At each time point, dissolve the solid sample or dilute the solution with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. After exposure, prepare solutions of both solid and solution samples for HPLC analysis.

  • Control Samples: For each stress condition, a control sample (without the stressor) should be analyzed at the same time points.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity will be confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.

Visualizations

Logical Workflow for Forced Degradation and Stability-Indicating Method Development

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_method_dev Method Development & Validation Start This compound StockSol Prepare Stock Solution (1 mg/mL) Start->StockSol Acid Acid Hydrolysis (0.1 N HCl, 60°C) StockSol->Acid Base Base Hydrolysis (0.1 N NaOH, RT) StockSol->Base Oxidation Oxidation (3% H₂O₂, RT) StockSol->Oxidation Thermal Thermal (80°C, Solid & Solution) StockSol->Thermal Photo Photolytic (ICH Q1B) StockSol->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PeakPurity Peak Purity Assessment (PDA Detector) HPLC->PeakPurity Degradation Quantify Degradation PeakPurity->Degradation MethodDev Develop Stability-Indicating HPLC Method Degradation->MethodDev Validation Validate Method (ICH Q2R1) MethodDev->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: Workflow for conducting a forced degradation study and developing a stability-indicating HPLC method.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_protodeboronation Protodeboronation cluster_trimerization Dehydration Parent This compound Phenol 1H-Indazol-4-ol Parent->Phenol [O], H₂O₂ Indazole 1H-Indazole Parent->Indazole H⁺ or OH⁻, Heat Boroxine Trimeric Boroxine Parent->Boroxine -H₂O (Reversible)

Caption: Potential degradation pathways for this compound under stress conditions.

Involvement in Signaling Pathways

While this compound is primarily a synthetic building block, the indazole scaffold is a common motif in pharmacologically active molecules. For instance, derivatives of 1H-indazole have been investigated as inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy. The boronic acid moiety can be used to synthesize such derivatives through Suzuki coupling reactions.

Signaling_Pathway cluster_synthesis Synthetic Application cluster_biological Biological Target IndazoleBoronicAcid This compound Suzuki Suzuki Coupling IndazoleBoronicAcid->Suzuki ArylHalide Aryl Halide Partner ArylHalide->Suzuki IndazoleDerivative Substituted 1H-Indazole Derivative Suzuki->IndazoleDerivative PDL1 PD-L1 (on Cancer Cell) IndazoleDerivative->PDL1 Inhibition of PD-1/PD-L1 Interaction PD1 PD-1 (on T-Cell) PDL1->PD1 Binding TCellDeactivation T-Cell Deactivation (Immune Evasion) PD1->TCellDeactivation

Caption: Synthetic utility of this compound in creating inhibitors for signaling pathways like PD-1/PD-L1.

An In-Depth Technical Guide to 1H-Indazole-4-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-4-boronic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a bicyclic indazole core coupled with a reactive boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

This compound is typically a white to tan or beige crystalline powder.[1] Its core structure consists of a fused benzene and pyrazole ring system, which imparts a degree of aromatic stability. The boronic acid group at the 4-position is the key to its reactivity, particularly in metal-catalyzed cross-coupling reactions.

Structural and General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₇BN₂O₂[2]
Molecular Weight 161.95 g/mol [2]
Appearance White to tan/beige crystalline powder[1]
Melting Point 166-168 °C[3]
Solubility Generally soluble in polar organic solvents.[1]
pKa Estimated to be around 8.20 (based on the 5-boronic acid isomer).[4][5]
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring system and the hydroxyl protons of the boronic acid group. While specific peak assignments require experimental data, the availability of ¹H NMR spectra for the hydrochloride salt has been noted.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atom attached to the boron will exhibit a characteristically broad signal.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include O-H stretching from the boronic acid (broad, ~3200-3600 cm⁻¹), N-H stretching from the indazole ring (~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (~1400-1600 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for boronic acids may involve the loss of water and other neutral fragments from the molecular ion.[2][7]

Chemical Properties and Reactivity

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent chemical application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the indazole scaffold and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of diverse indazole derivatives.[8][9] These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9]

Stability

Boronic acids, in general, can be susceptible to degradation, particularly through protodeboronation. The stability of this compound can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.[10] For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.

Experimental Protocols

Synthesis of this compound

Conceptual Synthetic Workflow:

SynthesisWorkflow Start 4-Bromo-1H-indazole Protect Protection of Indazole N-H Start->Protect Borylation Palladium-catalyzed Borylation with Bis(pinacolato)diboron Protect->Borylation Deprotection Deprotection of N-H and Hydrolysis of Boronate Ester Borylation->Deprotection End This compound Deprotection->End

Conceptual workflow for the synthesis of this compound.

A detailed experimental procedure would require optimization of reaction conditions, including the choice of protecting group, palladium catalyst, ligand, base, and solvent.

Purification by Recrystallization

Purification of arylboronic acids is often achieved through recrystallization. The choice of solvent is critical and is based on the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Screen various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixtures) to find a suitable system.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.[11][12]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress.

General HPLC Method Development Workflow:

HPLCWorkflow Sample Sample Preparation (Dissolve in mobile phase) Column Column Selection (e.g., C18 reverse-phase) Sample->Column MobilePhase Mobile Phase Optimization (e.g., Acetonitrile/Water with acid modifier) Column->MobilePhase Detection Detection (UV at a suitable wavelength) MobilePhase->Detection Analysis Data Analysis (Purity determination) Detection->Analysis

General workflow for HPLC method development.

A specific method would require validation to ensure its accuracy, precision, and robustness for the quantitative analysis of this compound.[13][14][15]

Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions as mandated by regulatory guidelines.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

  • Thermal Degradation: Exposure to dry heat.

  • Photolytic Degradation: Exposure to UV and visible light.[3][16][17][18]

The resulting degradation products would then be analyzed by a stability-indicating HPLC method.

Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds, particularly in the area of oncology.[9][19] this compound serves as a key intermediate for the synthesis of a wide array of indazole-based derivatives that have been explored as inhibitors of various biological targets.

Kinase Inhibitors

Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, indazole-based compounds have been investigated as inhibitors of Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer.[6][10][20] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction with an indazole boronic acid derivative.

Signaling Pathway involving Akt:

AktSignaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt inhibits

Simplified PI3K/Akt signaling pathway and the point of intervention for Akt inhibitors.
Other Therapeutic Areas

Beyond kinase inhibition, indazole derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the Suzuki-Miyaura coupling with this compound allows for the rapid generation of libraries of diverse compounds for screening against a wide range of biological targets.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the significant biological activities of the resulting indazole derivatives, ensures its continued importance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of its properties, synthetic and analytical methodologies, and its role in the development of potential new drugs. Further research into specific, optimized experimental protocols and a deeper understanding of the biological activities of its derivatives will undoubtedly expand its utility in the scientific community.

References

A Technical Guide to 1H-Indazole-4-boronic Acid Pinacol Ester: Synthesis and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and stability of 1H-Indazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug development. This document details synthetic methodologies, stability considerations, and experimental protocols to assist researchers in the effective utilization of this versatile reagent.

Introduction

This compound pinacol ester is a member of the heteroaryl boronic acid ester family, which are pivotal intermediates in modern organic synthesis. The indazole moiety is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The boronic acid pinacol ester functional group allows for facile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This makes this compound pinacol ester a valuable precursor for the synthesis of complex molecules in drug discovery programs.

Synthesis of this compound Pinacol Ester

The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the cross-coupling of a halo-indazole with bis(pinacolato)diboron (B₂pin₂). Due to the potential for N-H reactivity in the unprotected indazole, the synthesis can be approached in two ways: direct borylation of 1H-indazole or borylation of an N-protected indazole followed by deprotection.

Synthesis via Miyaura Borylation of an N-Protected 4-Halo-1H-Indazole

A robust strategy for the synthesis of this compound pinacol ester involves the use of an N-protected 4-halo-1H-indazole. The protecting group serves to prevent side reactions at the indazole nitrogen and can improve solubility and handling of the intermediates. A common protecting group for indazoles is the tert-butyloxycarbonyl (Boc) group.

The general workflow for this approach is as follows:

Synthesis_Workflow cluster_0 Synthesis of N-Protected 4-Halo-1H-Indazole cluster_1 Miyaura Borylation cluster_2 Deprotection Start 4-Halo-1H-Indazole Protection N-Protection (e.g., Boc₂O, base) Start->Protection Protected_Indazole N-Protected-4-Halo-1H-Indazole Protection->Protected_Indazole Borylation Miyaura Borylation (B₂pin₂, Pd catalyst, base) Protected_Indazole->Borylation Protected_Ester N-Protected-1H-Indazole-4-boronic acid pinacol ester Borylation->Protected_Ester Deprotection Deprotection (e.g., acid or thermal) Protected_Ester->Deprotection Final_Product 1H-Indazole-4-boronic acid pinacol ester Deprotection->Final_Product

Caption: Synthetic workflow for this compound pinacol ester.

This protocol is adapted from procedures for similar heterocyclic systems.

  • N-Protection of 4-Bromo-1H-indazole: To a solution of 4-bromo-1H-indazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equiv) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-4-bromo-1H-indazole.

  • Miyaura Borylation: In a reaction vessel, combine 1-Boc-4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 equiv), and a base, typically potassium acetate (KOAc, 2.0-3.0 equiv). The reaction is carried out in an inert solvent like dioxane or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to 80-100 °C for several hours until the starting material is consumed (monitored by GC-MS or LC-MS). After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography on silica gel, to afford 1-Boc-1H-indazole-4-boronic acid pinacol ester.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) or by heating. For thermal deprotection, the N-Boc protected ester can be heated in a suitable high-boiling solvent or neat until gas evolution ceases. The resulting this compound pinacol ester is then purified by recrystallization or column chromatography.

StepReactant/ReagentCatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Protection 4-Bromo-1H-indazole, Boc₂O-TriethylamineDCM0 to RT2-4>90
Miyaura Borylation 1-Boc-4-bromo-1H-indazole, B₂pin₂Pd(dppf)Cl₂KOAcDioxane80-1004-1660-85
Deprotection 1-Boc-1H-indazole-4-boronic acid pinacol ester--Toluene (thermal)1101-370-90

Table 1: Summary of reaction conditions for the synthesis of this compound pinacol ester via an N-protected intermediate.

Direct Borylation of 4-Halo-1H-Indazole

While the N-H bond of the indazole can potentially complicate the reaction, direct Miyaura borylation of unprotected 4-halo-1H-indazoles has been reported for other positions of the indazole ring and may be applicable for the 4-position as well.[1] This approach offers the advantage of a shorter synthetic route.

  • To a reaction vessel, add 4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos or XPhos) or a pre-catalyst like XPhos-Pd-G2 (0.02-0.05 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Add a suitable solvent system, for example, a mixture of an organic solvent like dioxane or toluene and water.

  • Degas the mixture and heat under an inert atmosphere at 80-110 °C until the reaction is complete.

  • After cooling, perform an aqueous workup, and extract the product with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization.

Stability of this compound Pinacol Ester

Boronic acid pinacol esters are generally more stable and easier to handle than their corresponding free boronic acids. The pinacol group provides steric hindrance and electronic stabilization to the boron center, which protects it from degradation pathways such as oxidation and the formation of boroxines (cyclic trimers). However, the primary stability concern for boronic acid pinacol esters is their susceptibility to hydrolysis.

Hydrolytic Stability

The ester linkage in this compound pinacol ester can be cleaved by water to yield the corresponding boronic acid and pinacol. This hydrolysis is reversible but can be significant, especially under certain conditions.

Hydrolysis_Equilibrium Ester This compound pinacol ester Acid This compound Ester->Acid Hydrolysis Water + 2 H₂O Acid->Ester Esterification Pinacol + Pinacol

Caption: Hydrolysis equilibrium of a boronic acid pinacol ester.

Factors influencing the rate of hydrolysis include:

  • pH: Hydrolysis is significantly accelerated at both acidic and basic pH. At physiological pH, the rate of hydrolysis can be considerable.[2]

  • Solvent: Protic solvents, especially those containing water, will promote hydrolysis. For analytical purposes, using aprotic diluents like acetonitrile or THF can minimize degradation.

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the indazole ring can influence the Lewis acidity of the boron atom and thus affect the rate of hydrolysis.

Thermal and Oxidative Stability

This compound pinacol ester is generally a solid with good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided. While more resistant to oxidation than free boronic acids, strong oxidizing agents should be avoided.

Storage and Handling

For long-term storage and to maintain the integrity of the compound, the following conditions are recommended:

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
Container Use a tightly sealed container.
Light Protect from direct sunlight.

Table 2: Recommended storage conditions for this compound pinacol ester.

Purification and Characterization

Purification of this compound pinacol ester is typically achieved by column chromatography or recrystallization. Due to the potential for on-column hydrolysis on silica gel, it has been reported that using silica gel treated with boric acid can improve purification outcomes. Alternatively, neutral alumina can be used as the stationary phase.

Characterization is commonly performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signal for the methyl protons of the pinacol group appears as a singlet around 1.3 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. As previously mentioned, care must be taken to avoid on-column hydrolysis during analysis.

Conclusion

This compound pinacol ester is a valuable synthetic intermediate for the construction of complex indazole-containing molecules. Its synthesis is most reliably achieved through the Miyaura borylation of an N-protected 4-halo-1H-indazole followed by deprotection. While the pinacol ester enhances stability compared to the free boronic acid, careful consideration of its hydrolytic lability is crucial for its successful application and storage. By following the guidelines outlined in this technical guide, researchers can effectively synthesize, handle, and utilize this important building block in their research and development endeavors.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Methyl-1H-indazole-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions.

Core Compound Information

Identifier Value
Chemical Name 1-Methyl-1H-indazole-4-boronic acid pinacol ester
CAS Number 885698-94-2
Molecular Formula C₁₄H₁₉BN₂O₂
Molecular Weight 258.12 g/mol
Physical Form Solid
Melting Point 84-89 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-Methyl-1H-indazole-4-boronic acid pinacol ester based on analysis of similar compounds and publicly available data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected chemical shifts (δ) in ppm relative to TMS.

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.0 - 8.0Multiplet3H
N-CH₃~4.0Singlet3H
Pinacol CH₃~1.3Singlet12H
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected chemical shifts (δ) in ppm relative to TMS.

Assignment Expected Chemical Shift (ppm)
Aromatic C110 - 150
C-B (broad)~130
Pinacol C (quaternary)~84
N-CH₃~35
Pinacol CH₃~25
Mass Spectrometry (MS)

Predicted mass-to-charge ratios (m/z) for various adducts.[1]

Adduct Calculated m/z
[M+H]⁺259.16124
[M+Na]⁺281.14318
[M+K]⁺297.11712
[M]⁺258.15341
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H StretchStrong
1620 - 1580C=C Aromatic Ring StretchMedium
1380 - 1360B-O StretchStrong
1150 - 1100C-O StretchStrong

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of 1-Methyl-1H-indazole-4-boronic acid pinacol ester. This protocol is based on established methods for the synthesis of related aryl boronic acid pinacol esters.

Synthesis of 1-Methyl-1H-indazole-4-boronic acid pinacol ester

This synthesis can be achieved via a Miyaura borylation reaction of a corresponding halo-indazole.

Materials:

  • 4-Bromo-1-methyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add 4-bromo-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the resulting mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Methyl-1H-indazole-4-boronic acid pinacol ester as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-Methyl-1H-indazole-4-boronic acid pinacol ester.

G A Reactants & Reagents (4-Bromo-1-methyl-1H-indazole, B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane) B Inert Atmosphere Reaction (Nitrogen/Argon, 80-90 °C) A->B C Workup (Extraction & Washing) B->C D Purification (Column Chromatography) C->D J Final Product (1-Methyl-1H-indazole-4-boronic acid pinacol ester) D->J E Characterization F ¹H NMR E->F G ¹³C NMR E->G H Mass Spectrometry E->H I IR Spectroscopy E->I J->E

Caption: Synthetic and characterization workflow for the target compound.

Logical Relationship in Suzuki-Miyaura Coupling

The diagram below outlines the role of 1-Methyl-1H-indazole-4-boronic acid pinacol ester in a typical Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 1-Methyl-1H-indazole-4-boronic acid pinacol ester E Suzuki-Miyaura Cross-Coupling A->E B Aryl/Vinyl Halide (R-X) B->E C Palladium Catalyst C->E D Base D->E F Coupled Product (1-Methyl-4-aryl/vinyl-1H-indazole) E->F

Caption: Role in Suzuki-Miyaura cross-coupling.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1H-Indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction conditions applicable to 1H-Indazole-4-boronic acid. The indazole moiety is a significant pharmacophore in numerous biologically active compounds, making its functionalization a key interest in medicinal chemistry and drug discovery.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3][4][5]

While direct literature on the Suzuki coupling of this compound is not extensively detailed, this document outlines generalized protocols and optimized reaction conditions derived from studies on analogous indazole derivatives. These notes serve as a robust starting point for developing specific applications.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate in the presence of a base.

Indazole_Boronic_Acid This compound Plus1 + Indazole_Boronic_Acid->Plus1 Aryl_Halide Ar-X (X = Br, I) Plus1->Aryl_Halide Arrow -> Aryl_Halide->Arrow Conditions Pd Catalyst, Base Solvent, Heat Arrow->Conditions Coupled_Product 4-Aryl-1H-indazole Conditions->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Optimized Reaction Conditions for Indazole Scaffolds

The selection of catalyst, base, solvent, and temperature is critical for a successful Suzuki coupling reaction. The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of different substituted indazoles, providing a valuable reference for optimizing the reaction with this compound.

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-dioxane/H₂O (4:1)906-General conditions for coupling of 4H-Indazol-4-ones with aryl boronic acids.[6]
Pd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃ (3)1,4-dioxane/H₂O (3:1)10012Good to excellentCoupling of N-(bromophenyl)-1-butyl-1H-indazole-3-carboxamide with various boronic acids.[4][7]
Pd(OAc)₂ (5) / SPhosK₃PO₄ (2)1,4-dioxane/H₂O (4:1)10015-20Good to excellentFor coupling of chloroindazoles with aryl and heteroaryl boronic acids.[2]
PdCl₂(dppf) (5)K₂CO₃Dimethoxyethane--GoodCoupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids.[3]
Pd(OAc)₂ (5)CsF----Coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with aryl boronic acids.[5]
Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 (MW)2Moderate to goodCoupling of 4-substituted-7-bromo-1H-indazoles with aryl and heteroaryl boronic acids.[8]

Experimental Protocols

Below are detailed experimental protocols adapted from successful Suzuki-Miyaura couplings of indazole derivatives. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from the coupling of 4H-Indazol-4-ones.[6]

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.1 equiv.), the aryl halide (1.0 equiv.), and sodium carbonate (2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a suitable reaction concentration, e.g., 0.1 M with respect to the aryl halide).

  • Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Pd(dppf)Cl₂·CH₂Cl₂

This protocol is based on the synthesis of novel indazole compounds.[4][7]

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve the aryl halide (1.0 equiv.) and this compound (1.2-1.5 equiv.) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Add potassium carbonate (3.0 equiv.) to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12 hours under an inert atmosphere.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Extract the filtrate with ethyl acetate. The combined organic layers are then washed with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Experimental Workflow and Catalytic Cycle Visualization

The following diagrams illustrate the general experimental workflow for a Suzuki coupling reaction and the underlying catalytic cycle.

G cluster_workflow Experimental Workflow A Reaction Setup (Indazole Boronic Acid, Aryl Halide, Base, Catalyst) B Inert Atmosphere (Degassing with Ar or N₂) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup (Extraction, Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the reaction mechanism.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (Indazole-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArInd Ar-Pd(II)L₂-Indazole Transmetal->PdII_ArInd RedElim Reductive Elimination PdII_ArInd->RedElim RedElim->Pd0 Product Ar-Indazole RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Important Considerations

  • Purity of Reagents: The purity of this compound is crucial for high yields, as impurities can inhibit the catalyst.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures. It is essential to maintain an inert atmosphere throughout the reaction.

  • Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often employed to dissolve both the organic and inorganic reagents.

  • Ligand Choice: For challenging couplings, the use of specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂) can improve catalytic activity.

  • Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and improve yields in some cases.[8]

By carefully considering these factors and utilizing the provided protocols as a guide, researchers can successfully develop and optimize Suzuki-Miyaura coupling reactions involving this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Leveraging 1H-Indazole-4-boronic acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. Its unique structural and electronic properties allow for critical interactions within the ATP-binding pocket of various kinases. 1H-Indazole-4-boronic acid is a key building block that enables the facile introduction of the indazole core onto diverse molecular scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides detailed protocols and data for the use of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in cancer and other diseases.

Key Applications in Kinase Inhibitor Synthesis

This compound is a versatile reagent for the synthesis of inhibitors targeting a range of kinases, including but not limited to:

  • Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically in centriole duplication. Its overexpression is linked to tumorigenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase whose aberrant signaling is implicated in various cancers.

  • Akt (Protein Kinase B): A central node in signaling pathways that regulate cell survival, proliferation, and metabolism.

The Suzuki-Miyaura coupling reaction is the primary method for incorporating this compound into target molecules. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, offering a powerful tool for generating libraries of potential kinase inhibitors.

Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using an indazole core. While not all examples explicitly use this compound as the starting material, they represent the potency achievable with the indazole scaffold and provide a benchmark for newly synthesized compounds.

Compound IDTarget KinaseIC50 (nM)Reference
C05 PLK4< 0.1[1]
W13 VEGFR-21.6[2]
7r FGFR12.9[3]
30l PAK19.8[4]
Axitinib PLK46.5[1]

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a generic indazole-based kinase inhibitor scaffold.

General Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with a functionalized aryl bromide.

Materials:

  • This compound

  • Aryl or heteroaryl bromide (functionalized core of the target inhibitor)

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst (0.05-0.10 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be performed using conventional heating with a reflux condenser or in a microwave reactor for accelerated reaction times.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (the product) is formed, it can be collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexanes), and dried.

    • Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Synthesis: Preparation of a 4-Aryl-1H-indazole Derivative

This example illustrates the synthesis of a simplified kinase inhibitor core.

Reaction:

Detailed Steps:

  • In a 50 mL round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 194 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol, 41 mg).

  • Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 4-aryl-1H-indazole product.

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of indazole derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound via a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base Start->Reagents Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert SolventCatalyst Add Degassed Solvent & Palladium Catalyst Inert->SolventCatalyst Reaction Heat and Stir (Conventional or Microwave) SolventCatalyst->Reaction Monitor Monitor Reaction (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potent kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into diverse molecular scaffolds. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel indazole-based kinase inhibitors for the development of targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful drug discovery efforts.

References

Application Notes and Protocols: 1H-Indazole-4-boronic acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1H-Indazole-4-boronic acid in Materials Science

This compound is a versatile bifunctional molecule that holds significant promise as a building block in the design and synthesis of advanced functional materials. Its indazole core, a privileged scaffold in medicinal chemistry, imparts unique electronic and photophysical properties, while the boronic acid moiety serves as a reactive handle for covalent bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This combination allows for the rational incorporation of the indazole unit into a wide array of material architectures, including polymers, metal-organic frameworks (MOFs), and small molecules for organic electronics.

The exploration of 1H-indazole derivatives in materials science is an emerging field. The rigid, aromatic nature of the indazole ring can contribute to enhanced thermal stability and desirable charge transport characteristics in organic electronic devices.[5] Furthermore, the nitrogen atoms in the indazole ring can act as coordination sites for metal ions, opening up possibilities for the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.[6]

These application notes provide an overview of the potential uses of this compound in materials science, with a focus on its application in organic light-emitting diodes (OLEDs) and as a versatile synthon for functional materials via the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and representative data are provided to guide researchers in the exploration of this promising compound.

Key Application: Precursor for Organic Light-Emitting Diode (OLED) Materials

The photoluminescent properties of certain indazole derivatives suggest their potential as components in organic light-emitting diodes (OLEDs).[5] The rigid structure and tunable electronic properties of the indazole core make it an attractive scaffold for designing novel emitter and host materials. By functionalizing the indazole ring using this compound as a starting material, it is possible to tune the emission color, charge transport properties, and thermal stability of the resulting materials.[5]

Logical Workflow for OLED Material Synthesis

cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (Functionalized) B->C D Functionalized Indazole Derivative (OLED Material) C->D F Deposition of Layers D->F D->F Host or Emitter Material E Substrate Cleaning E->F G Encapsulation F->G H Finished OLED Device G->H

Caption: Synthesis and Fabrication of OLEDs using this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize functionalized indazole derivatives.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[2][7]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[2][3]

  • Solvent (e.g., 1,4-dioxane/water, DME)[2][3]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents).[7]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (5 mol%) to the flask under the inert atmosphere.[7]

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[7]

  • Heat the reaction mixture to 90 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[7]

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized indazole derivative.

Protocol 2: Conceptual Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED device using a functionalized indazole derivative synthesized from this compound as either a host or an emissive layer.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TPD)

  • Functionalized indazole derivative (as host or emitter)

  • Dopant (if the indazole derivative is a host)

  • Electron Transport Layer (ETL) material (e.g., Alq₃)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal cathode (e.g., Al)

  • Vacuum thermal evaporator

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma immediately before use.

  • Layer Deposition: In a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr), deposit the organic and metal layers sequentially onto the ITO substrate.

    • Deposit the HIL (e.g., spin-coat PEDOT:PSS).

    • Thermally evaporate the HTL (e.g., TPD, 40 nm).

    • Thermally evaporate the Emissive Layer (EML):

      • As Host: Co-evaporate the functionalized indazole derivative with a fluorescent or phosphorescent dopant (e.g., 95:5 wt%, 30 nm).

      • As Emitter: Evaporate a neat film of the functionalized indazole derivative (30 nm).

    • Thermally evaporate the ETL (e.g., Alq₃, 30 nm).

    • Thermally evaporate the EIL (e.g., LiF, 1 nm).

    • Thermally evaporate the metal cathode (e.g., Al, 100 nm).

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy resin in a glovebox filled with an inert gas.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of various indazole derivatives, which can serve as a starting point for optimizing the synthesis of materials derived from this compound.

EntryIndazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME802High[2]
2N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)K₂CO₃DMFReflux48Moderate[4]
34H-Indazol-4-one derivativeAryl boronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-dioxane:H₂O (4:1)906Good[7]
4N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideCommercial boronic acidsPd(dppf)Cl₂·DCM (0.05)K₂CO₃1,4-dioxane/waterRT8-12-[3]

Visualizations

Suzuki-Miyaura Cross-Coupling Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Aryl Halide - Base B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Analogy: Material Synthesis Logic

cluster_precursors Precursors cluster_synthesis Polymerization/Assembly cluster_material Resulting Material Indazole This compound (Core Functionality) Coupling Suzuki-Miyaura Polycondensation Indazole->Coupling MOF Metal-Organic Framework (Porous Material) Indazole->MOF Acts as organic linker Linker Bifunctional Linker (e.g., dihalide) (Structural Extension) Linker->Coupling Polymer Conjugated Polymer (Electronic Material) Coupling->Polymer Forms C-C bonds

Caption: Logical pathways for material synthesis from this compound.

References

Application Notes and Protocols for 1H-Indazole-4-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-4-boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its indazole core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds, including kinase inhibitors.[1][2][3] This document provides detailed protocols for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5]

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. This compound serves as an effective nucleophilic partner in these reactions, coupling with a wide range of aryl and heteroaryl halides or triflates.[4][6]

General Reaction Scheme:

Suzuki_Miyaura_Reaction IndazoleBoronicAcid This compound Reaction Reaction IndazoleBoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst Catalyst->Reaction Pd(0)/Ligand Base Base Base->Reaction Base CoupledProduct Coupled Product Reaction->CoupledProduct Heat Experimental_Workflow A Combine Reactants: This compound, Aryl Halide, Base B Establish Inert Atmosphere (Purge with N₂ or Ar) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Aqueous Work-up (Quench and Extract) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (Indazole-B(OH)₂) PdII_ArX->Transmetal PdII_ArInd Ar-Pd(II)L₂-Indazole Transmetal->PdII_ArInd RedElim Reductive Elimination PdII_ArInd->RedElim RedElim->Pd0 Product Ar-Indazole RedElim->Product

References

Application Notes and Protocols for the Synthesis of 4-Aryl-1H-Indazoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 4-aryl-1H-indazoles utilizing 1H-indazole-4-boronic acid as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in the functionalization of the indazole scaffold is of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Specifically, aryl-substituted indazoles have been identified as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[2]

This document outlines a detailed experimental protocol, optimized reaction conditions, and expected outcomes for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboronic acid and an organic halide, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (in this case, this compound) reacts with the palladium(II) intermediate in the presence of a base, transferring the indazolyl group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 4-aryl-1H-indazole product, regenerating the palladium(0) catalyst for the next cycle.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.

Data Presentation: Optimized Reaction Conditions and Yields

The following table summarizes the optimized reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with the corresponding product yields.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90685
21-Iodo-4-methoxybenzenePd(dppf)Cl₂ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (3:1)1001292
34-ChlorobenzonitrilePd(OAc)₂ (2) with SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1101878
43-BromopyridinePd(PPh₃)₄ (5)Cs₂CO₃ (2)DME/H₂O (4:1)85888
51-Bromo-3,5-difluorobenzenePd(dppf)Cl₂ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (3:1)1001290

Yields are based on isolated product after purification.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound, the corresponding aryl halide, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole.

Characterization:

The structure and purity of the synthesized 4-aryl-1H-indazoles should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: This compound Aryl halide Pd Catalyst Base inert_atm Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (80-110 °C) add_solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool extraction Dilute and Extract (Ethyl Acetate, Water, Brine) cool->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentrate Concentrate in vacuo drying->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, HRMS) chromatography->characterization final_product Pure 4-Aryl-1H-Indazole characterization->final_product

Caption: Experimental workflow for the synthesis of 4-aryl-1H-indazoles.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylation mTORC2 mTORC2 mTORC2->pAkt Phosphorylation downstream Downstream Effectors (e.g., mTORC1, GSK3β, BAD) pAkt->downstream Activation/Inhibition proliferation Cell Proliferation, Survival, Growth downstream->proliferation inhibitor 4-Aryl-1H-Indazole (Kinase Inhibitor) inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-aryl-1H-indazoles.

Biological Context: Indazoles as Kinase Inhibitors

Many 3- and 4-aryl-1H-indazole derivatives have been investigated as potent inhibitors of various protein kinases. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] As depicted in the diagram above, 4-aryl-1H-indazoles can act as competitive inhibitors of kinases such as Akt, preventing its phosphorylation and activation. This blockade of the PI3K/Akt pathway can lead to the inhibition of tumor cell proliferation and survival, making these compounds promising candidates for cancer therapy. The synthesis of diverse libraries of 4-aryl-1H-indazoles using the described protocol is a key step in the discovery and optimization of novel kinase inhibitors for therapeutic use.

References

Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling of Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of indazole boronic acids. The choice of base is a critical parameter influencing reaction efficiency, yield, and side-product formation, particularly when working with N-heterocyclic compounds like indazoles.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base in a Suzuki-Miyaura coupling reaction plays a pivotal role in the transmetalation step, which is often rate-determining. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the organic group to the palladium catalyst. Two primary mechanistic pathways are generally considered for the action of the base:

  • The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species then undergoes transmetalation with the palladium(II) complex. Weaker bases such as carbonates and phosphates are commonly employed in this pathway.

  • The Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to generate a more reactive palladium(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is dependent on the specific base, solvent, and substrates used.

Challenges with Indazole Substrates: The Acidic N-H Proton

Unprotected indazoles possess an acidic N-H proton, which introduces challenges in Suzuki-Miyaura couplings. Under basic reaction conditions, the indazole can be deprotonated to form an indazolyl anion. This anion can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle dimeric palladium species, thereby reducing the catalytic activity. The acidity of the indazole N-H can be influenced by substituents on the ring; electron-withdrawing groups increase acidity, which can correlate with decreased reactivity in some cases.[1]

For challenging couplings involving unprotected indazoles, N-protection (e.g., with Boc, tosyl, or benzyl groups) can be a viable strategy to circumvent these issues. However, direct coupling of unprotected indazoles is often preferred to avoid additional protection and deprotection steps. Careful selection of the base and reaction conditions is therefore paramount for the successful coupling of unprotected indazole boronic acids.

Comparative Performance of Common Bases

The choice of base is highly dependent on the specific indazole boronic acid, the coupling partner (aryl halide or triflate), the palladium catalyst, and the solvent system. Inorganic bases are most commonly employed. Below is a summary of commonly used bases and their general characteristics.

BaseChemical FormulaBasicityGeneral Applicability in Indazole CouplingsNotes
Potassium PhosphateK₃PO₄StrongOften a good choice for challenging couplings, including those with N-H containing heterocycles.[1]Generally provides good to excellent yields.
Cesium CarbonateCs₂CO₃StrongEffective for a range of indazole couplings, sometimes providing superior results to other carbonates.[2]Its solubility in organic solvents can be advantageous.
Potassium CarbonateK₂CO₃ModerateWidely used and effective for many standard Suzuki-Miyaura reactions involving indazoles.[3][4]A good starting point for optimization studies.
Sodium CarbonateNa₂CO₃ModerateAnother common and cost-effective choice for indazole couplings.[5]
Sodium HydroxideNaOHVery StrongCan be effective but may lead to side reactions due to its high basicity.
Potassium HydroxideKOHVery StrongSimilar to NaOH, its high basicity can sometimes be detrimental.
Potassium FluorideKFWeakThe fluoride ion is thought to play a unique role in activating the boronic acid.Can be a good choice for base-sensitive substrates.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of indazole boronic acids. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Protected Indazole Boronic Acid Pinacol Esters

This protocol is adapted from a procedure for the coupling of protected indazole boronic acid pinacol esters with haloquinolines.[6]

Materials:

  • N-Protected Indazole Boronic Acid Pinacol Ester (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the N-protected indazole boronic acid pinacol ester, the aryl halide, and cesium carbonate.

  • Add anhydrous, degassed 1,4-dioxane to the Schlenk tube.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Unprotected Indazoles

This protocol is a general procedure adapted from the coupling of unprotected haloindazoles, which can be applied to couplings with indazole boronic acids.[1]

Materials:

  • Indazole Boronic Acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G2 or XPhos-Pd-G2) (1-3 mol%)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the aryl halide, indazole boronic acid, and potassium phosphate.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Add the palladium precatalyst.

  • Seal the vessel and heat the mixture to the desired temperature (typically 60-100 °C) with stirring for 5-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_halide->PdII_R1R2 R²-B(OH)₂ Base Transmetalation Transmetalation PdII_R1R2->Pd0 R¹-R² Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Base Screening

Base_Screening_Workflow Start Start: Define Substrates (Indazole Boronic Acid, Aryl Halide) Setup Prepare Reaction Vessels with Substrates, Solvent, and Catalyst Start->Setup AddBases Add Different Bases to Each Vessel (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) Setup->AddBases React Heat and Stir Reactions Under Inert Atmosphere AddBases->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Quench, Extract, and Purify Monitor->Workup Analyze Analyze Yield and Purity (NMR, GC-MS) Workup->Analyze Compare Compare Results and Select Optimal Base Analyze->Compare

References

Application Notes and Protocols for the Suzuki Coupling of 1H-Indazole-4-boronic acid: A Guide to Understanding Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds, including potent kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The application of this reaction to 1H-indazole-4-boronic acid allows for the strategic introduction of various aryl and heteroaryl substituents at the C4-position, facilitating the generation of novel compound libraries for drug discovery and development.

The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling, profoundly influencing reaction rates, yields, and even selectivity.[1][2] Solvents can play multiple roles, including the solubilization of reagents, stabilization of the palladium catalyst, and modulation of the base's activity.[2] This document provides detailed application notes, experimental protocols, and an analysis of solvent effects in the Suzuki coupling of this compound.

Solvent Effects in Suzuki Coupling of Indazole Derivatives

The selection of an appropriate solvent system is crucial for a successful Suzuki coupling reaction. The polarity and coordinating ability of the solvent can significantly impact the stability of the catalytic species and the solubility of the reactants and bases. For the Suzuki coupling of indazole derivatives, a variety of solvent systems have been successfully employed, often in combination with water to facilitate the dissolution of the inorganic base.

Below is a summary of solvent systems reported in the literature for the Suzuki coupling of various indazole derivatives. This information can serve as a guide for selecting a starting point for the optimization of the reaction with this compound.

Solvent SystemSubstrate TypeCatalyst/Base SystemReference
1,4-Dioxane / H₂OBromo-indazole carboxamidePdCl₂(dppf)·DCM / K₂CO₃[3]
1,4-Dioxane / EtOH / H₂O7-Bromo-1H-indazole derivativePd(PPh₃)₄ / Cs₂CO₃[1]
1,4-Dioxane / H₂O4H-Indazol-4-onesPd(PPh₃)₄ / Na₂CO₃[4]
1,4-Dioxane / H₂O3-Chloroindazole derivativesPd₂(dba)₃ with SPhos or XPhos / K₃PO₄[5]
Dimethoxyethane (DME) / H₂O5-BromoindazolesPd(dppf)Cl₂ / K₂CO₃[6]
DMF7-Bromo-1H-indazole derivativePdCl₂(PPh₃)₂ / K₂CO₃ or Cs₂CO₃ (initial screen)[7]
Toluene / H₂O2-Pyridyl MIDA boronatePd(OAc)₂ / SPhos / K₃PO₄[8]
THFPolyfluorophenyl boronic acidsCustom Precatalyst / K₃PO₄[9]

Illustrative Data on Solvent Effects

While a direct comparative study on the solvent effects for the Suzuki coupling of this compound is not extensively available in the literature, we can extrapolate expected trends based on the behavior of similar heterocyclic boronic acids. The following table presents illustrative data to guide solvent selection and optimization.

Disclaimer: This data is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific aryl halide, catalyst, base, and reaction conditions.

Solvent System (v/v)Aryl HalideCatalyst (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1,4-Dioxane / H₂O (4:1)4-BromoacetophenonePd(PPh₃)₄ (5)K₂CO₃ (2)1001285
DMF4-BromoacetophenonePd(dppf)Cl₂ (3)Na₂CO₃ (2)110878
Toluene / H₂O (10:1)4-BromoacetophenonePd(OAc)₂/SPhos (2/4)K₃PO₄ (3)1001682
THF4-BromoacetophenonePd₂(dba)₃/XPhos (2/4)K₃PO₄ (2)802475
Acetonitrile / H₂O (4:1)4-BromoacetophenonePd(PPh₃)₄ (5)K₂CO₃ (2)801865

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indazole.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki Coupling reagents 1. Reagent Addition - this compound - Aryl Halide - Base inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent_catalyst 3. Add Degassed Solvent & Palladium Catalyst inert->solvent_catalyst reaction 4. Heating & Stirring (Monitor by TLC/LC-MS) solvent_catalyst->reaction workup 5. Work-up - Cool to RT - Dilute with Organic Solvent - Wash with H₂O & Brine reaction->workup purification 6. Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product (4-Aryl-1H-indazole) purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Solvent Effects Logic Diagram

Solvent_Effects Logical Relationships of Solvent Effects in Suzuki Coupling solvent Solvent Choice polarity Polarity (Polar vs. Nonpolar) solvent->polarity coordinating Coordinating Ability (e.g., with Pd) solvent->coordinating protic Protic vs. Aprotic solvent->protic solubility Reagent & Base Solubility polarity->solubility catalyst Catalyst Stability & Activity polarity->catalyst coordinating->catalyst transmetalation Transmetalation Rate protic->transmetalation yield Reaction Yield solubility->yield selectivity Reaction Selectivity catalyst->selectivity catalyst->yield transmetalation->yield

Caption: Key solvent properties influencing Suzuki coupling outcomes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents- Inappropriate solvent or temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Use high-purity boronic acid and a dry base.- Screen different solvents and temperatures.
Protodeboronation - Presence of excess water or protic solvents- High reaction temperature- Prolonged reaction time- Use anhydrous solvents where possible or minimize water content.- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid - Oxidative degradation of the catalyst- Slow transmetalation step- Ensure a properly inert atmosphere.- Screen different ligands to accelerate the transmetalation step.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel indazole derivatives. The choice of solvent is a critical parameter that can significantly impact the efficiency of this reaction. A systematic approach to solvent screening, guided by the information provided in these application notes, will enable researchers to optimize reaction conditions and achieve high yields of the desired products. The provided protocols and diagrams serve as a comprehensive guide for scientists engaged in the synthesis and development of indazole-based compounds.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 1H-Indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling with 1H-Indazole-4-boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with nitrogen-rich heterocycles like this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step.

  • Catalyst Activity and Ligand Integrity: The palladium catalyst is central to the reaction. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2]

  • Oxygen Contamination: The presence of dissolved oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[2][3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[2][4]

  • Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids can be susceptible to degradation over time, particularly protodeboronation.[2] Using fresh, high-purity reagents is recommended.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and often interconnected.[2] The base facilitates the transmetalation step, but an inappropriate choice can lead to side reactions.[5][6]

Q2: I am observing significant homocoupling of this compound. How can this side reaction be minimized?

A2: Homocoupling, the formation of a symmetrical bi-indazole byproduct, is a common issue that consumes your boronic acid and reduces the yield of the desired product.[3] Here are strategies to mitigate it:

  • Rigorous Degassing: The most effective way to prevent oxygen-mediated homocoupling is by thoroughly degassing the reaction mixture. This can be achieved by sparging with an inert gas like nitrogen or argon for an extended period (15-30 minutes) or by performing several freeze-pump-thaw cycles.[3][4]

  • Catalyst and Ligand Selection: Using bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction over homocoupling.[3][7] Pre-formed Pd(0) catalysts or precatalysts that rapidly generate the active Pd(0) species can also be beneficial.[7]

  • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help favor the cross-coupling pathway.[4]

Q3: Protodeboronation of my this compound seems to be a major problem. What conditions can I adjust to prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction, especially with electron-rich or unstable boronic acids.[2][7]

  • Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[2] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][8]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[2]

  • Protecting Groups: In some cases, protecting the indazole nitrogen may improve stability and reactivity.[9]

  • Lower Reaction Temperature: Higher temperatures can sometimes promote protodeboronation.[7] Optimizing the temperature is crucial.

Q4: My starting materials are not fully consumed, leading to an incomplete reaction. What should I do?

A4: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst deactivation.

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time.[3] A moderate increase in temperature might also be beneficial, but be mindful of potential side reactions.[4] Microwave irradiation can sometimes accelerate slow reactions.[4][10]

  • Catalyst Loading: If catalyst deactivation is suspected, a slightly higher catalyst loading might be necessary, although this should be optimized to balance cost and efficiency.

  • Solvent Choice: The solubility of all components is crucial. If reagents are not fully dissolved, the reaction rate will be slow. A different solvent or solvent mixture might be required.[4]

Data Presentation: Optimization of Suzuki Coupling Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions involving indazole derivatives, which can be extrapolated to reactions with this compound.

Table 1: Influence of Palladium Source and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd₂(dba)₃ (2)XPhos (3)56
2Pd₂(dba)₃ (2)SPhos (3)52
3Pd(OAc)₂ (2)XPhos (3)49
4P2 Precatalyst (2.5)SPhos (3)90

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Data adapted from a study on a related indazole derivative.[7]

Table 2: Effect of Different Bases on Yield

EntryBaseSolventYield (%)
1K₂CO₃THF/water35
2Cs₂CO₃Dioxane/water92
3K₃PO₄Dioxane/water85
4Na₂CO₃Dioxane/water88

Reaction conditions: Bromo-indazole carboxamide (0.404 mmol), boronic acid (1.212 mmol), PdCl₂(dppf)·DCM (0.020 mmol), solvent, 100 °C, 12 h. Data adapted from a study on a related indazole derivative.[11][12]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a general starting protocol and may require optimization for your specific aryl halide.

Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]

Inert Atmosphere:

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]

Solvent and Catalyst Addition:

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]

  • Bubble the inert gas through the reaction mixture for another 15-30 minutes to ensure thorough deoxygenation.[13]

  • Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.[4][13]

Reaction Execution and Workup:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality - Boronic Acid Purity - Aryl Halide Purity - Catalyst/Ligand Activity Start->CheckReagents CheckConditions Verify Reaction Conditions - Inert Atmosphere (Degassing) - Temperature - Stirring Start->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) CheckReagents->AnalyzeByproducts CheckConditions->AnalyzeByproducts Homocoupling Homocoupling Detected? AnalyzeByproducts->Homocoupling Protodeboronation Protodeboronation Detected? AnalyzeByproducts->Protodeboronation IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction Homocoupling->Protodeboronation No OptimizeHomocoupling Optimize for Homocoupling - Rigorous Degassing - Change Ligand (e.g., SPhos) - Adjust Stoichiometry Homocoupling->OptimizeHomocoupling Yes Protodeboronation->IncompleteReaction No OptimizeProtodeboronation Optimize for Protodeboronation - Milder Base (e.g., K2CO3) - Anhydrous Conditions - Lower Temperature Protodeboronation->OptimizeProtodeboronation Yes OptimizeIncomplete Optimize for Conversion - Increase Reaction Time - Adjust Temperature - Change Solvent IncompleteReaction->OptimizeIncomplete Yes Successful Improved Yield IncompleteReaction->Successful No OptimizeHomocoupling->Successful OptimizeProtodeboronation->Successful OptimizeIncomplete->Successful

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions OA Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X TM Transmetalation Ar-Pd(II)-X + R-B(OR)2 -> Ar-Pd(II)-R OA->TM [R-B(OH)3]- RE Reductive Elimination Ar-Pd(II)-R -> Ar-R + Pd(0) TM->RE RE->OA Regenerates Pd(0) BA Base Activation R-B(OH)2 + Base -> [R-B(OH)3]- BA->TM HC Homocoupling 2 R-B(OH)2 -> R-R BA->HC O2 PD Protodeboronation R-B(OH)2 -> R-H BA->PD H+

Caption: Suzuki catalytic cycle and common side reactions.

References

Technical Support Center: 1H-Indazole-4-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1H-Indazole-4-boronic acid in cross-coupling reactions. The following information is designed to help overcome common challenges and side reactions encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Low or no product yield is a common issue in cross-coupling reactions. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Catalyst Inactivity Ensure the palladium catalyst is active. Use a fresh batch or a more robust pre-catalyst. For Suzuki-Miyaura reactions with heteroaryl boronic acids, catalyst systems like Pd(OAc)2/SPhos can be effective.[1]
Inefficient Transmetalation The choice of base is critical. For Suzuki-Miyaura coupling, stronger, non-nucleophilic bases like K3PO4 are often used.[2] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Protodeboronation of this compound This side reaction, where the boronic acid group is replaced by a hydrogen atom, is prevalent with heteroaryl boronic acids, especially under basic conditions or at elevated temperatures.[3][4] To mitigate this, use milder bases (e.g., K2CO3, CsF), lower reaction temperatures, and anhydrous solvents.[1]
Homocoupling of this compound The formation of a bi-indazole byproduct is often promoted by the presence of oxygen.[5] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[5]
Interference from the Unprotected N-H of the Indazole Ring The acidic N-H group can interfere with the catalytic cycle.[2] N-protection of the indazole (e.g., with a Boc group) can improve yields, though it adds extra synthetic steps.[6] Alternatively, specific ligands like tBuXPhos have been developed for the Buchwald-Hartwig amination of indazoles.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which is often facilitated by proton sources like water, especially under basic conditions.[4] Homocoupling is the dimerization of the boronic acid to form a bi-indazole species, a reaction often catalyzed by palladium species in the presence of oxygen.[5]

Q2: How can I minimize protodeboronation of my this compound?

A2: To minimize protodeboronation, it is crucial to control the reaction conditions. Using anhydrous solvents and reagents can significantly reduce this side reaction by eliminating the primary proton source.[8] Employing milder bases, such as potassium carbonate or cesium fluoride, and running the reaction at the lowest effective temperature can also be beneficial.[1]

Q3: What is the best way to prevent homocoupling of this compound?

A3: Rigorous exclusion of oxygen is the most effective way to prevent homocoupling.[5] This can be achieved by thoroughly degassing the reaction solvent and mixture, for example, by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[5] Running the reaction under a continuous inert atmosphere is also essential.

Q4: Does the unprotected N-H group on the indazole ring affect the cross-coupling reaction?

A4: Yes, the unprotected N-H group of the indazole can interfere with the palladium catalyst, potentially leading to lower yields.[2] In some cases, N-protection of the indazole may be necessary to achieve a successful coupling.[6] However, recent advances in ligand design have led to catalyst systems that are more tolerant of N-H functionalized heterocycles.[2]

Q5: Are there specific palladium catalysts and ligands that are recommended for cross-coupling reactions with indazole boronic acids?

A5: The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction and the coupling partners. For Suzuki-Miyaura reactions involving unprotected indazoles, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos have shown good results.[2] For Buchwald-Hartwig amination of indazoles, ligands such as tBuXPhos have been specifically developed.[7]

Quantitative Data Summary

The following table summarizes general observations on the impact of reaction parameters on the yield of desired product versus side products in Suzuki-Miyaura reactions of heterocyclic boronic acids. Note that this data is generalized from studies on related systems due to the limited availability of specific quantitative data for this compound.

ParameterConditionDesired Product YieldHomocoupling ProductProtodeboronation Product
Atmosphere AirLow to ModerateHighModerate
Inert (Ar, N2)HighLowModerate
Base Strength Strong (e.g., NaOH)ModerateLowHigh
Mild (e.g., K2CO3)HighLowLow
Solvent Protic (e.g., H2O)ModerateLowHigh
Aprotic/AnhydrousHighLowLow
Temperature HighModerateHighHigh
ModerateHighLowLow

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable base (e.g., K3PO4, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_side_reactions Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ind(L2) Ar-Pd(II)-Ind(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ind(L2) Transmetalation (Ind-B(OH)2 + Base) Ar-Ind Ar-Ind Ar-Pd(II)-Ind(L2)->Ar-Ind Reductive Elimination Ind-B(OH)2 Ind-B(OH)2 Ind-Ind Ind-Ind Ind-B(OH)2->Ind-Ind Homocoupling (O2, Pd) Ind-H Ind-H Ind-B(OH)2->Ind-H Protodeboronation (H+ source)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with competing side reactions.

Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Purity & Stability start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_catalyst Optimize Catalyst & Ligand System check_conditions->optimize_catalyst optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base consider_protection Consider N-H Protection optimize_base->consider_protection success Improved Yield consider_protection->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Suzuki Reaction for Substituted Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of substituted indazole boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with a substituted indazole boronic acid?

A1: For a typical starting point, a combination of a palladium catalyst with a suitable phosphine ligand, a base, and an appropriate solvent system is recommended. A common and effective set of conditions involves using Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[1] An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used.[1][2][3] The reaction is usually performed in a solvent mixture like 1,4-dioxane/water or DME at elevated temperatures (80-120 °C) under an inert atmosphere.[2][4][5]

Q2: How does the unprotected N-H on the indazole ring affect the reaction?

A2: The unprotected N-H group on the indazole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1][6] This is because the acidic proton can react with reagents, and the nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. While many protocols are optimized for N-H free indazoles,[3][7] in some cases, protecting the indazole nitrogen (e.g., with a Boc or SEM group) may be necessary to improve reaction outcomes.[8]

Q3: What are the most common side reactions in the Suzuki coupling of indazole boronic acids?

A3: The most prevalent side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[6][9]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a common issue, particularly with electron-rich or unstable boronic acids, and can be exacerbated by strong bases and aqueous conditions at high temperatures.[1][10]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur if there are proton sources (like residual water) in the reaction mixture.[6]

Q4: My indazole boronic acid is unstable. How can I handle it?

A4: Boronic acids can be unstable and prone to degradation over time.[10][11] To mitigate this, consider the following:

  • Use Fresh Reagents: Use freshly acquired or prepared boronic acid.

  • Convert to a More Stable Form: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates, which can be used directly in the coupling reaction.[8][12] Another strategy is to form a complex with diethanolamine, creating an air- and water-stable solid that can be used directly in the reaction.[10][11]

Troubleshooting Guide

Q5: My reaction has a low yield or is not working at all. What should I check first?

A5: When a Suzuki coupling fails or gives a low yield, a systematic check of the reaction components and conditions is necessary.[10]

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active and not degraded. Use a fresh batch or a more robust, air-stable precatalyst.[10] Buchwald's G2 or G3 precatalysts are often highly effective for challenging substrates.[1]

  • Inert Atmosphere: Oxygen can deactivate the catalyst and promote homocoupling.[9] Ensure the reaction setup is under a strict inert atmosphere (Nitrogen or Argon) and that all solvents have been rigorously degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[4][6][9]

  • Reagent Purity: Verify the purity of the aryl halide and the boronic acid. Impurities can inhibit the catalyst.[9]

  • Base and Solvent: The choice of base and solvent is critical. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[10] If the reaction is biphasic, ensure stirring is vigorous enough to facilitate phase transfer.[10]

G start Low/No Yield Observed check_catalyst 1. Check Catalyst Activity - Use fresh catalyst/ligand - Try a more active precatalyst (e.g., Buchwald's) start->check_catalyst check_atmosphere 2. Verify Inert Atmosphere - Degas solvents thoroughly? - Purge system with N2/Ar? check_catalyst->check_atmosphere If catalyst is active check_reagents 3. Assess Reagent Quality - Purity of aryl halide? - Stability of boronic acid? check_atmosphere->check_reagents If atmosphere is inert check_conditions 4. Review Reaction Conditions - Optimal base/solvent? - Sufficient temperature/time? check_reagents->check_conditions If reagents are pure optimize_ligand Optimize Ligand - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) check_conditions->optimize_ligand If conditions seem correct optimize_base Optimize Base - Screen different bases (K2CO3, Cs2CO3, K3PO4) optimize_ligand->optimize_base success Reaction Successful optimize_base->success

Troubleshooting workflow for low yield reactions.

Q6: I am observing a significant amount of homocoupled byproduct from my boronic acid. How can I prevent this?

A6: Homocoupling is primarily caused by oxygen in the reaction mixture.[6][9]

  • Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from the solvents and the reaction mixture before adding the catalyst. Sparging with argon or nitrogen for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles are effective methods.[9]

  • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be better than a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can promote homocoupling at the start of the reaction.[9]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands like SPhos can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[9]

Q7: How can I minimize protodeboronation of my boronic acid?

A7: Protodeboronation is the undesired cleavage of the C-B bond by a proton source.[10]

  • Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous solvents and reagents can significantly reduce this side reaction.[6][10]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or even KF instead of stronger bases like K₃PO₄ or NaOH.[10]

  • Lower Temperature: Running the reaction at the lowest effective temperature can also help minimize this side reaction.[6]

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for a successful reaction. The following tables summarize data from various studies to guide optimization.

Table 1: Screening of Palladium Catalysts

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃DME801865[2]
Pd(PPh₃)₂Cl₂ (3)-K₂CO₃DME801870[2]
Pd(PCy₃)₂ (3)-K₂CO₃DME801875[2]
Pd(dppf)Cl₂ (3) -K₂CO₃ DME 80 2 95 [2]
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄dioxane/H₂O1001552[1]
Pd(OAc)₂ (2)XPhos (3)K₃PO₄dioxane/H₂O1001549[1]
P2 (SPhos Precat) (2.5) -K₃PO₄ dioxane/H₂O 100 15 90 [1]

Data compiled for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[2] and 3-chloroindazole with 5-indole boronic acid[1].

Table 2: Effect of Base and Solvent on Yield for C7-Arylation of a 4-Substituted Indazole

Catalyst (10 mol%)Base (1.3 equiv)SolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂K₂CO₃DMFReflux480[7]
Pd(PPh₃)₄K₂CO₃DMFReflux4810[7]
Pd(PPh₃)₄Cs₂CO₃DMFReflux4820[7]
Pd(PPh₃)₄Cs₂CO₃DioxaneReflux2440[7]
Pd(PPh₃)₄ Cs₂CO₃ dioxane/EtOH/H₂O 140 4 70 [7]

Data for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[7][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol is a generalized procedure based on established methodologies.[4][14] Optimization of specific parameters may be required for different substrates.

1. Reagent Preparation:

  • To an oven-dried Schlenk flask or reaction vial, add the bromo-indazole (1.0 equiv), the substituted boronic acid (1.2-2.0 equiv), the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 equiv), and the ligand (if not using a pre-catalyst).[2][5]

2. Setting up the Reaction:

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.[4][5]

  • Sparge the resulting suspension with the inert gas for an additional 15-20 minutes to ensure complete removal of oxygen.[9]

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-10 mol%).[2][7]

3. Execution and Monitoring:

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

4. Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification prep_reagents Combine Indazole, Boronic Acid, Base, and Ligand in Flask inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) prep_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent degas_mix Degas Reaction Mixture (N2/Ar Sparge) add_solvent->degas_mix add_catalyst Add Pd Catalyst (Under Inert Gas) degas_mix->add_catalyst heat_stir Heat to Desired Temperature (e.g., 80-120 °C) with Stirring add_catalyst->heat_stir monitor Monitor Progress (TLC or LC-MS) heat_stir->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup Reaction Complete concentrate Concentrate Under Vacuum workup->concentrate chromatography Purify by Column Chromatography concentrate->chromatography

General experimental workflow for Suzuki coupling.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + R1-X pd_complex R1-Pd(II)L2-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regeneration product R1-R2 (Desired Product) reductive_elim->product homocoupling Homocoupling (O2 Mediated) protodeboronation Protodeboronation (H+ Source) boronic_acid R2-B(OH)2 boronic_acid->transmetalation + Base boronic_acid->homocoupling boronic_acid->protodeboronation base Base

Suzuki catalytic cycle with common side reactions.

References

Technical Support Center: Preventing Protodeboronation of 1H-Indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Indazole-4-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation, a common side reaction that can significantly impact the efficiency and reproducibility of your experiments, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, this compound, leading to the formation of 1H-indazole as a byproduct. This reduces the yield of your desired product and can complicate purification. Heteroaromatic boronic acids, like those derived from indazole, are particularly susceptible to this decomposition pathway.

Q2: What are the main factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1] For many heteroaromatic boronic acids, protodeboronation can be significant under both acidic and basic conditions, and sometimes even at neutral pH due to the formation of reactive zwitterionic species.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Solvent: The presence of a proton source, such as water or alcohols, in the solvent system is necessary for protodeboronation to occur.

  • Catalyst System: The choice of palladium catalyst and ligands in cross-coupling reactions can influence the rate of protodeboronation. A highly active catalyst that promotes the desired coupling reaction can outcompete the decomposition pathway.[1]

  • Atmosphere: The presence of oxygen can sometimes promote side reactions, including homocoupling of the boronic acid, which can indirectly affect the overall reaction efficiency.[2]

Q3: Are boronic esters of this compound, such as the pinacol ester, more stable?

A3: Yes, converting this compound to its pinacol ester or other derivatives is a common and effective strategy to enhance its stability and prevent premature decomposition.[3][4] Pinacol esters are generally more resistant to protodeboronation and are often easier to handle and purify. Additionally, protecting the nitrogen of the indazole ring can further improve the stability of the corresponding boronic acid pinacol ester.[4]

Q4: What are MIDA boronates and how can they help prevent protodeboronation?

A4: MIDA (N-methyliminodiacetic acid) boronates are a class of air-stable, crystalline derivatives of boronic acids.[5][6] They are exceptionally stable and are unreactive under many standard cross-coupling conditions.[5][6] Their utility lies in a "slow-release" mechanism where the active boronic acid is gradually generated in situ under specific basic conditions.[1][5] This keeps the instantaneous concentration of the potentially unstable free boronic acid low, thereby minimizing its decomposition and favoring the desired cross-coupling reaction.[7]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to the protodeboronation of this compound during your experiments.

Problem 1: Low yield of desired product and significant formation of 1H-indazole.
Potential Cause Recommended Solution
Rapid protodeboronation of the free boronic acid. 1. Switch to a more stable boronic acid derivative. Synthesize and use the pinacol ester or MIDA boronate of this compound.[4][8] 2. Protect the indazole nitrogen. Consider protecting the N-H of the indazole ring (e.g., with a SEM group) in combination with using the pinacol ester to further enhance stability.[4][9]
Suboptimal reaction conditions. 1. Optimize the base. Use a weaker base (e.g., K₂CO₃, CsF) or a phosphate base (e.g., K₃PO₄) which can be effective in slow-release protocols.[10] Avoid strong aqueous bases where possible. 2. Lower the reaction temperature. If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of protodeboronation. 3. Minimize water content. While some water is often necessary for Suzuki-Miyaura couplings, using anhydrous solvents or minimizing the amount of water can be beneficial.
Inefficient catalysis. 1. Choose a highly active catalyst system. Employ a catalyst/ligand combination known for rapid cross-coupling of heteroaryl boronic acids (e.g., Pd(OAc)₂/SPhos).[10] A faster desired reaction will outcompete the slower protodeboronation. 2. Degas reagents thoroughly. Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions like homocoupling.[2]
Problem 2: Inconsistent reaction yields.
Potential Cause Recommended Solution
Degradation of this compound upon storage. 1. Use freshly prepared or purified boronic acid. Avoid prolonged storage of the free boronic acid, especially if it is not of high purity. 2. Store derivatives instead. Synthesize and store the more stable pinacol ester or MIDA boronate for long-term use.[3][5]
Variability in reagent quality. 1. Ensure high purity of all reagents. Use high-purity solvents, bases, and catalysts. 2. Dry solvents appropriately. Ensure solvents are anhydrous if the protocol requires it.

Data Summary

The choice of the boron reagent is critical in minimizing protodeboronation. The following table summarizes the qualitative stability and key features of different forms of this compound.

Boron ReagentRelative StabilityKey Features & Considerations
This compound LowProne to protodeboronation, especially under harsh conditions. Best used fresh.
This compound pinacol ester Moderate to HighMore stable than the free boronic acid. Easier to handle and purify.[3][11]
N-Protected Indazole-4-boronic acid pinacol ester HighN-protection further enhances stability against decomposition.[4]
1H-Indazole-4-MIDA boronate Very HighExceptionally stable, air-stable solids. Enables slow-release of the boronic acid.[1][5][6]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with N-SEM-Protected Indazole-4-boronic acid pinacol ester

This protocol is adapted from methodologies developed for protected haloindazoles and is expected to provide good results by minimizing protodeboronation.[4]

  • Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine the N-SEM-protected this compound pinacol ester (1.1 equiv.), the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.5 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture at 90 °C for 6 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Protodeboronation

G start Low Yield of Desired Product check_side_product Significant 1H-Indazole Formation? start->check_side_product protodeboronation Protodeboronation is Likely check_side_product->protodeboronation Yes other_issues Consider Other Issues (e.g., catalyst deactivation, poor reagent quality) check_side_product->other_issues No solution1 Use Stable Boronic Acid Derivative (Pinacol or MIDA ester) protodeboronation->solution1 solution2 Optimize Reaction Conditions (Base, Temperature, Solvent) protodeboronation->solution2 solution3 Use a More Active Catalyst System protodeboronation->solution3 solution4 Protect Indazole N-H protodeboronation->solution4

Caption: A decision tree for troubleshooting low yields in reactions involving this compound.

Strategies to Mitigate Protodeboronation

G BA This compound (Unstable) Pinacol Pinacol Ester (More Stable) BA->Pinacol Esterification MIDA MIDA Boronate (Highly Stable) BA->MIDA MIDA Protection N_Protected N-Protected Pinacol Ester (Very Stable) Pinacol->N_Protected N-Protection Coupling Successful Cross-Coupling Pinacol->Coupling Direct Use MIDA->Coupling Slow Release N_Protected->Coupling Direct Use

References

dealing with homocoupling byproducts in indazole boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving indazole boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant problem in reactions with indazole boronic acids?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This side reaction is problematic for several reasons: it consumes the valuable boronic acid, leading to a reduced yield of the desired indazole product, and it complicates the purification process because the homocoupled byproduct often has similar structural and chromatographic properties to the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two principal mechanisms responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2][3] Higher oxygen levels have been shown to increase the rate of homocoupling.[4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as a precatalyst, it can react directly with the boronic acid to generate the homocoupled product. This process also produces the active Pd(0) catalyst required for the main cross-coupling cycle.[1][3][5] This is often a more significant issue at the beginning of the reaction.[1]

Q3: How can I effectively minimize homocoupling byproducts?

A3: Minimizing homocoupling requires a multi-faceted approach focusing on reaction setup and component selection:

  • Rigorous Degassing: The most critical step is the removal of dissolved oxygen.[2][5] This can be achieved by sparging the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) for an extended period or by performing several freeze-pump-thaw cycles.[1]

  • Catalyst and Ligand Choice: Using Pd(0) precatalysts or those that rapidly and cleanly generate Pd(0) can be beneficial.[4] Employing bulky, electron-rich phosphine ligands, such as SPhos, can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[1][6]

  • Use of Additives: The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) species without disrupting the primary catalytic cycle.[5]

  • Reaction Order of Addition: Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid can sometimes reduce homocoupling.[2]

Q4: How are homocoupling byproducts detected and removed?

A4: Homocoupling byproducts are typically detected and quantified using analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Due to their structural similarity to the desired product, purification can be challenging. Standard purification methods such as flash column chromatography, crystallization, and distillation are commonly employed.[6][8][9] In some cases, recrystallization from a mixed solvent system can effectively separate isomers and closely related byproducts.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during indazole boronic acid coupling reactions.

Symptom / Observation Potential Cause Suggested Solution(s)
High formation of boronic acid homocoupling byproduct. 1. Presence of dissolved oxygen in the reaction mixture.[1][3]1a. Rigorously degas the solvent and reaction mixture by sparging with nitrogen or argon for at least 30 minutes.[1] 1b. For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[1]
2. Use of a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst.[4][5]2a. Switch to a Pd(0) source or a modern precatalyst designed for clean and efficient Pd(0) generation.[4] 2b. Add a mild reducing agent, such as potassium formate, to the reaction mixture.[5]
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to promote the desired cross-coupling over homocoupling.[1][6]
Low or no yield of the desired cross-coupled product. 1. Catalyst inhibition by the unprotected N-H of the indazole.[11]1. Consider N-protection of the indazole starting material. Alternatively, specific ligand/base combinations (e.g., SPhos/K₃PO₄) have shown success with unprotected N-rich heterocycles.[11][12]
2. Protodeborylation (hydrolysis) of the boronic acid.[4]2a. Use boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.[4] 2b. Ensure the base is not excessively strong or the reaction time unnecessarily long, especially at high temperatures.
Formation of dehalogenated starting material. 1. Presence of water or other proton sources reacting with the organometallic intermediate.1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[13]
2. Side reaction involving certain ligands or additives.2. Re-evaluate the choice of ligand and base. Some conditions may favor protodehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Low-Homocoupling Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize byproduct formation.

  • Glassware Preparation: Thoroughly flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the halo-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and the phosphine ligand (e.g., SPhos, 1.5-3 mol%).

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.[6] Further degas the entire reaction mixture by sparging with argon for 20-30 minutes.[1][5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., EtOAc). The combined organic layers are then dried, concentrated, and purified by column chromatography.[6]

Protocol 2: Degassing by Inert Gas Sparging
  • Assemble the reaction vessel containing the solvent or the complete reaction mixture (before catalyst addition).

  • Insert a long needle or sparging tube connected to a source of inert gas (Argon or Nitrogen) so that its tip is below the liquid surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Bubble the inert gas through the solution at a moderate rate for 20-30 minutes to displace dissolved oxygen.[1][5]

Visualizations

G Troubleshooting Workflow for Homocoupling start High Homocoupling Byproduct Detected cause1 Potential Cause: Dissolved Oxygen? start->cause1 cause2 Potential Cause: Pd(II) Precatalyst? cause1->cause2 No solution1 Solution: Rigorous Degassing (Sparging or Freeze-Pump-Thaw) cause1->solution1 Yes cause3 Potential Cause: Suboptimal Ligand? cause2->cause3 No solution2 Solution: Use Pd(0) Source or add mild reducing agent cause2->solution2 Yes solution3 Solution: Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos) cause3->solution3 Yes end_node Problem Resolved cause3->end_node No/ Re-evaluate solution1->end_node solution2->end_node solution3->end_node

Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.

Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.

G Experimental Workflow for Reaction Setup n1 1. Flame-dry flask under vacuum n2 2. Add solids: halo-indazole, boronic acid, base, ligand n1->n2 n3 3. Purge flask with inert gas (Ar/N₂) n2->n3 n4 4. Add degassed solvent via syringe n3->n4 n5 5. Degas mixture (e.g., Ar sparging) n4->n5 n6 6. Add Pd catalyst under inert gas n5->n6 n7 7. Heat to desired temp and monitor reaction n6->n7

Caption: A typical experimental workflow for minimizing homocoupling during reaction setup.

References

Technical Support Center: Indazole Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protected indazole boronic acids. The following information is designed to address specific issues that may be encountered during experimental procedures, particularly Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to use a protecting group on the indazole nitrogen during Suzuki-Miyaura cross-coupling reactions?

A1: The indazole NH group is acidic and can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. Unprotected indazoles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low or no yield of the desired coupled product.[1] N-protection prevents these side reactions and often leads to higher yields and cleaner reaction profiles.[1]

Q2: What are the most common protecting groups for indazole boronic acids, and how do I choose the right one?

A2: Common protecting groups for indazoles include tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and tetrahydropyran-2-yl (THP). The choice of protecting group depends on several factors, including the stability of the group to the reaction conditions, the ease of its introduction and removal, and its influence on the reactivity of the indazole boronic acid.

  • N-Boc: This is a widely used protecting group that is stable under many Suzuki coupling conditions. However, it can sometimes be cleaved under the reaction conditions, particularly at elevated temperatures.[2]

  • N-SEM: The SEM group is known to direct regioselective C-3 lithiation and is stable to a variety of reaction conditions. It can be removed under specific conditions using fluoride sources or acid.[3]

  • N-THP: This protecting group is also commonly used and can be introduced by reacting the indazole with dihydropyran.[4][5]

Q3: Can I perform a Suzuki-Miyaura coupling on an unprotected (NH)-indazole?

A3: While challenging, it is possible to perform Suzuki-Miyaura cross-coupling reactions on unprotected (NH)-indazoles.[2] Success in these cases often requires careful optimization of reaction conditions, such as the use of microwave irradiation, specific palladium catalysts and ligands (e.g., SPhos, XPhos), and appropriate bases.[1][2] However, for consistent and high-yielding results, N-protection is generally recommended.

Q4: What are the common side reactions observed when working with indazole boronic acids in Suzuki coupling?

A4: A frequent side reaction is the homocoupling of the boronic acid, where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct.[6] This consumes the boronic acid, reduces the yield of the desired product, and can complicate purification.[6] Another potential side reaction is protodeboronation, the loss of the boronic acid group, which is more common with heteroaryl boronic acids like those derived from thiophene.[7]

Q5: How can I minimize boronic acid homocoupling?

A5: Homocoupling is often promoted by the presence of oxygen.[6] To minimize this side reaction, it is crucial to rigorously degas the reaction solvent and mixture.[6] This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[6] The choice of palladium precatalyst can also influence the extent of homocoupling.[6]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may have decomposed or is not active.- Ensure the catalyst is fresh and handled under an inert atmosphere. - Consider using a more robust catalyst or ligand system, such as those based on Pd(dppf)Cl2, SPhos, or XPhos.[1][7]
2. Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.[6] - Increase the reaction temperature, potentially using microwave irradiation.[2]
3. Catalyst Inhibition by Unprotected Indazole: If using an unprotected indazole, it may be inhibiting the catalyst.- Protect the indazole nitrogen with a suitable group like Boc or SEM.[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote homocoupling.- Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using the freeze-pump-thaw method.[6]
2. Choice of Palladium Precatalyst: Some Pd(II) precatalysts can directly promote homocoupling.- Consider using a Pd(0) source or a precatalyst that is less prone to inducing homocoupling.
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may co-elute with the homocoupled byproduct or other impurities.- Optimize the solvent system for column chromatography to improve separation. - Consider recrystallization as an alternative purification method.[6]
Unintended Deprotection of the Protecting Group 1. Reaction Conditions are too Harsh: The protecting group may not be stable to the reaction temperature or basic conditions.- If using N-Boc, consider lowering the reaction temperature or using a milder base.[2] - Switch to a more robust protecting group like SEM.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various N-protected bromoindazoles with different boronic acids.

Indazole Substrate Protecting Group Boronic Acid Catalyst Yield (%) Reference
5-bromo-1-ethyl-1H-indazoleN-EthylN-Boc-2-pyrroleboronic acidPd(dppf)Cl2High[7]
5-bromo-1-Boc-1H-indazoleN-BocN-Boc-2-pyrroleboronic acidPd(dppf)Cl2Good[7]
5-bromo-1-methyl-1H-indazole-3-carboxylateN-MethylN-Boc-2-pyrroleboronic acidPd(dppf)Cl275[7]
3-chloroindazoleUnprotected5-indole boronic acidPd2(dba)3 / SPhosModest[1]
3-chloroindazoleUnprotectedPhenylboronic acidPd2(dba)3 / XPhosGood[1]
3-iodo-1H-indazoleN-BocPinacol vinyl boronatePd(PPh3)460 (with deprotection)[8]
3-iodo-5-nitro-1H-indazoleUnprotectedPinacol vinyl boronatePd(PPh3)487[8]

Experimental Protocols

Protocol 1: N-Boc Protection of Indazole
  • To a solution of the indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) and triethylamine (1.2 equiv).[8]

  • Stir the reaction mixture at room temperature. The reaction can be accelerated using ultrasound irradiation.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected indazole.[8]

Protocol 2: Synthesis of N-Protected Indazole Boronic Acid Pinacol Ester via Miyaura Borylation
  • In a dry Schlenk flask, combine the N-protected haloindazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), potassium acetate (3.0 equiv), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%).[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as 1,4-dioxane or DMSO.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-18 hours), monitoring by TLC or LC-MS.[4]

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
  • In a dry Schlenk flask, combine the N-protected indazole boronic acid pinacol ester (1.1 equiv), the aryl halide (1.0 equiv), a base such as K2CO3 or Cs2CO3 (2.0 equiv), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%).[2][7]

  • Establish an inert atmosphere by purging with nitrogen or argon.[6]

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or dimethoxyethane).[6][7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C), with conventional heating or microwave irradiation, and monitor the reaction progress.[2][7]

  • Upon completion, cool the reaction to room temperature and quench with water.[6]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[6]

  • Purify the product by column chromatography.[6]

Protocol 4: Deprotection of N-Boc Group
  • Acidic Conditions: Treat the N-Boc protected indazole with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature.

  • Basic/Nucleophilic Conditions: In some cases, particularly with electron-withdrawing groups on the indazole ring, the Boc group can be cleaved under the basic conditions of the Suzuki coupling itself.[8] For selective deprotection of N-Boc from certain nitrogen heterocycles, reagents like NaBH4 in ethanol can be effective, although its efficacy on indazoles specifically would require verification.[9]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Combine: - N-Protected Indazole Boronic Acid - Aryl Halide - Base (e.g., K2CO3) - Pd Catalyst inert Establish Inert Atmosphere (N2/Ar) reagents->inert 1. solvent Add Degassed Solvent inert->solvent 2. heat Heat to Desired Temperature solvent->heat 3. quench Quench Reaction (e.g., with water) heat->quench 4. Monitor (TLC/LC-MS) extract Aqueous Workup & Extraction quench->extract 5. purify Column Chromatography extract->purify 6. product Isolated Product purify->product 7.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting_Tree start Low or No Product Yield q1 Is the reaction mixture properly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst active and handled under inert conditions? a1_yes->q2 sol1 Degas solvent and mixture (N2 sparge or Freeze-Pump-Thaw) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using an unprotected (NH)-indazole? a2_yes->q3 sol2 Use fresh catalyst and ensure inert atmosphere a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider N-protection (e.g., Boc, SEM) a3_yes->sol3 q4 Have you tried optimizing reaction conditions? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult further literature or technical support a4_yes->end sol4 Increase temperature, change ligand, or use microwave irradiation a4_no->sol4 sol4->end

References

Technical Support Center: Optimizing Indazole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My indazole Suzuki coupling reaction shows low to no conversion. What are the common causes and how can I troubleshoot this?

A1: Low conversion in indazole Suzuki coupling is a frequent issue. Several factors can contribute to this problem, often related to catalyst activity and reaction conditions. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[1]

Here are the key aspects to investigate:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For challenging substrates like indazoles, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be effective.[2][3] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system, for instance, a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a specific ligand.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step. Ensure you are using an appropriate and high-quality base. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5][6] The base should be anhydrous, as water can contribute to side reactions.[1]

  • Reaction Temperature and Time: Indazole Suzuki couplings may require elevated temperatures to proceed efficiently.[2] If you are running the reaction at a lower temperature (e.g., 80°C), consider increasing it to 100-120°C.[7][8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[3][5][7] Extending the reaction time can also lead to higher conversion, but it's essential to monitor for byproduct formation.[7]

  • Solvent Quality: Ensure that your solvent is anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water.[2][4]

Q2: I am observing significant formation of a dehalogenated indazole byproduct. How can I minimize this side reaction?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where the halide on the indazole is replaced by a hydrogen atom.[1] This typically occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid.[1]

To minimize dehalogenation:

  • Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common culprit.[1][8]

  • Optimize the Base: Employ an anhydrous base. Some bases can be hygroscopic or generate water in situ.[1]

  • Reaction Temperature and Time: High reaction temperatures and prolonged reaction times can sometimes increase the rate of dehalogenation.[8] Monitor the reaction closely and stop it once the starting material is consumed.[8]

Q3: Homocoupling of my boronic acid is a major byproduct. What causes this and how can it be prevented?

A3: Homocoupling of the boronic acid to form a biaryl byproduct can occur, especially at higher temperatures. This side reaction is often promoted by the presence of oxygen.

To prevent homocoupling:

  • Ensure Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[7]

  • Control Temperature: Avoid excessively high temperatures if homocoupling is a persistent issue.

Q4: Is N-protection of the indazole necessary for a successful Suzuki coupling?

A4: Generally, for 3-haloindazoles, N-protection is not strictly required, and successful couplings can be achieved with the free (NH)-indazole.[2][7] In some cases, N-protection can even be detrimental.[7] However, if you are experiencing issues related to the acidic N-H group, such as catalyst inhibition, protection with a group like Boc (tert-butyloxycarbonyl) might be considered.[1] It is important to note that some N-protecting groups, like Boc and p-tosyl, have been reported to be cleaved under microwave heating conditions during the coupling reaction.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during indazole Suzuki coupling.

Problem: Low Yield or No Reaction

Troubleshooting_Low_Yield start Low Yield/ No Reaction catalyst Check Catalyst & Ligand start->catalyst base Evaluate Base start->base conditions Assess Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_sol Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a pre-catalyst. catalyst->catalyst_sol Solution base_sol Use anhydrous base (e.g., K3PO4, Cs2CO3). Ensure correct stoichiometry. base->base_sol Solution conditions_sol Increase temperature (100-120°C). Consider microwave heating. Extend reaction time and monitor. conditions->conditions_sol Solution reagents_sol Use anhydrous, degassed solvent. Check purity of starting materials. reagents->reagents_sol Solution

Problem: Significant Byproduct Formation

Troubleshooting_Byproducts start Byproduct Formation dehalogenation Dehalogenation (Indazole-H) start->dehalogenation homocoupling Homocoupling (Boronic Acid Dimer) start->homocoupling dehalogenation_cause Cause: Proton source present dehalogenation->dehalogenation_cause homocoupling_cause Cause: Oxygen present homocoupling->homocoupling_cause dehalogenation_sol Solution: - Use anhydrous, degassed solvents. - Use anhydrous base. - Optimize temperature and time. dehalogenation_cause->dehalogenation_sol homocoupling_sol Solution: - Thoroughly degas reaction mixture. - Maintain inert atmosphere. homocoupling_cause->homocoupling_sol

Data on Reaction Conditions

The following tables summarize various reaction conditions reported for the Suzuki coupling of substituted indazoles, which can serve as a starting point for optimization.

Table 1: Optimization of Reaction Conditions for 3-Chloroindazole [2]

Palladium Source (2 mol%)Ligand (3 mol%)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O1001552
Precatalyst P2-K₃PO₄Dioxane/H₂O1001580

Table 2: General Conditions for Suzuki Coupling of Haloindazoles

Indazole HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Reference
3-ChloroindazoleP2 (2.0-3.5)K₃PO₄ (2.0)Dioxane/H₂O10015-20[2]
5-BromoindazolePd(dppf)Cl₂ (10)K₂CO₃ (2.0)DME802[4][10]
3-BromoindazolePd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)-[5]
3-IodoindazolePd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O100-[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Iodoindazole

This is a general protocol and may require optimization for specific substrates.[8]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.[8]

  • Add the solvent system.[8]

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.[8]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.[7][8]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[7][8]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[7][8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by a suitable method, such as flash column chromatography.[8]

Experimental_Workflow D D E E D->E F F G G F->G

References

Validation & Comparative

Comparative Reactivity of Indazole Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex biaryl and heteroaryl compounds. Indazole moieties are prevalent in many biologically active molecules, making the efficient functionalization of the indazole nucleus a critical aspect of medicinal chemistry. This guide provides a comparative analysis of the reactivity of indazole boronic acid isomers in Suzuki coupling reactions, supported by experimental data from the literature and an examination of the underlying electronic and steric factors that govern their performance.

Understanding the Reactivity Landscape of Indazole Boronic Acids

Key Factors Influencing Reactivity:

  • Electronic Effects: The indazole ring system consists of a benzene ring fused to a pyrazole ring. The electron-donating or -withdrawing nature of the pyrazole moiety influences the electron density at the carbon atom bearing the boronic acid group. In general, a more electron-rich boronic acid partner leads to a faster transmetalation step.

  • Steric Hindrance: The steric environment around the boronic acid group can impede its approach to the palladium center, thereby slowing down the transmetalation step. Isomers with the boronic acid group in more sterically crowded positions may exhibit lower reactivity.

  • Proximity to Heteroatoms: The lone pair of electrons on the pyrazole nitrogen atoms can coordinate to the palladium catalyst. This can have a dual effect: it can facilitate the initial oxidative addition step in some cases, but it can also lead to catalyst inhibition or promote side reactions like protodeboronation, particularly for isomers where the boronic acid is in close proximity to a nitrogen atom.

Based on these principles, a predicted order of reactivity for unprotected NH-indazole boronic acid isomers is as follows:

6-indazole boronic acid > 5-indazole boronic acid > 4-indazole boronic acid > 7-indazole boronic acid

This predicted trend is based on the rationale that the electronic influence of the pyrazole ring is more attenuated at the 5- and 6-positions, making them behave more like conventional aryl boronic acids. The 4- and 7-positions are in closer proximity to the pyrazole ring, potentially leading to greater steric hindrance and electronic deactivation.

Quantitative Data on Suzuki Coupling of Indazole Derivatives

The following tables summarize experimental data from various studies on the Suzuki-Miyaura coupling of different indazole derivatives. It is important to note that the reaction conditions vary between studies, so direct comparisons of yields should be made with caution. However, these data provide valuable insights into the feasibility and typical conditions for coupling at different positions of the indazole ring.

Table 1: Suzuki-Miyaura Coupling of 5-Bromoindazoles with Heteroaryl Boronic Acids [1][2][3]

N-SubstituentCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-EthylN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80295
1-AcetylN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80275
1-Ethyl2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80288
1-Acetyl2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80270

Table 2: Suzuki-Miyaura Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Aryl Boronic Acids [4][5]

Aryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100278
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100285
4-Trifluoromethylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100282
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100275

Table 3: Suzuki-Miyaura Coupling of 3-Chloroindazole with Aryl Boronic Acids

Aryl Boronic AcidCatalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001592
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001595
3-Fluorophenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001591

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving indazole derivatives, drawn from the literature.

General Procedure for Suzuki Coupling of 5-Bromoindazoles[2]

To a solution of the N-substituted 5-bromoindazole (1.0 mmol) in dimethoxyethane (DME, 5 mL) were added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture was stirred under a nitrogen atmosphere at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Suzuki Coupling of 7-Bromo-4-sulfonamido-1H-indazoles[4][5]

In a sealed tube, a mixture of the N-(7-bromo-1H-indazol-4-yl)benzenesulfonamide (0.2 mmol), the appropriate aryl boronic acid (0.3 mmol), Cs₂CO₃ (0.4 mmol), and Pd(dppf)Cl₂ (0.01 mmol) in a 4:1 mixture of 1,4-dioxane and water (2.5 mL) was subjected to microwave irradiation at 100 °C for 2 hours. After cooling, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated in vacuo. The residue was purified by flash column chromatography to give the desired product.

Visualization of Factors Influencing Reactivity

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂-X] pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L₂-Ar'] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination Product Ar-Ar' ArX Aryl/Heteroaryl Halide (Ar-X) BoronicAcid Indazole Boronic Acid (Ar'-B(OH)₂) Reactivity_Factors Factors Influencing Reactivity of Indazole Boronic Acid Isomers Reactivity Overall Reactivity in Suzuki Coupling Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Proximity Proximity to N-atoms Reactivity->Proximity ElectronRich Electron-rich C-B bond (faster transmetalation) Electronic->ElectronRich favors ElectronPoor Electron-poor C-B bond (slower transmetalation) Electronic->ElectronPoor disfavors LowHindrance Low steric bulk (facile Pd approach) Steric->LowHindrance favors HighHindrance High steric bulk (hindered Pd approach) Steric->HighHindrance disfavors CatalystInhibition Catalyst Inhibition (N-Pd coordination) Proximity->CatalystInhibition can lead to Protodeboronation Protodeboronation (loss of boronic acid) Proximity->Protodeboronation can promote

References

A Comparative Guide to 1H-Indazole-4-boronic acid and 1H-Indazole-5-boronic acid in C-C Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this scaffold, particularly through carbon-carbon (C-C) bond-forming reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. This guide provides a comparative overview of two key building blocks: 1H-Indazole-4-boronic acid and 1H-Indazole-5-boronic acid, focusing on their performance in palladium-catalyzed C-C coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryl compounds. The reactivity of the indazole core in this reaction is influenced by the position of the coupling site. Below is a summary of reported experimental data for C-C coupling at the C4 and C5 positions of the 1H-indazole ring.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 4-Substituted-1H-Indazole Derivatives

EntryIndazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄1,4-Dioxane/H₂O100282
2N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamidePhenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄1,4-Dioxane/H₂O100275
3N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Acetylphenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄1,4-Dioxane/H₂O100278

Data in this table is based on the C7-arylation of 4-substituted indazoles, providing insights into the reactivity near the C4 position.[1][2]

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-1H-Indazole Derivatives

EntryIndazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80285
25-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80278
35-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamidePhenylboronic acidPd(OAc)₂ (10)-CsFDioxane1001285

Data in this table is collated from studies on the direct C5 functionalization of indazoles.[2]

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a halo-indazole with an arylboronic acid, which can be adapted for both 4- and 5-substituted indazoles.

General Procedure for Suzuki-Miyaura Coupling of Halo-Indazoles

Materials:

  • Halo-indazole (e.g., 4-bromo-1H-indazole or 5-bromo-1H-indazole) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the halo-indazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent system (5 mL) to the reaction vessel.

  • Degas the mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst (5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-indazole.

Mandatory Visualizations

Signaling Pathway

Many indazole derivatives are developed as kinase inhibitors, targeting signaling pathways implicated in cancer and other diseases. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->PI3K Inhibition Indazole_Inhibitor->AKT Indazole_Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by indazole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Start Start Reagents Combine Halo-Indazole, Boronic Acid, and Base Start->Reagents Solvent Add Solvent System Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Reaction Heat and Stir Reaction Mixture Catalyst->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Characterize Final Product (NMR, MS) Purification->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Discussion and Comparison

Based on the available data, both 4- and 5-substituted indazoles are viable substrates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.

  • Reactivity: While a direct comparison is challenging, the successful coupling at the C7 position of a 4-sulfonamido-indazole with good to excellent yields (75-82%) suggests that the C4-region of the indazole ring is amenable to functionalization.[1][2] Similarly, couplings at the C5-position of various N-substituted indazoles proceed with high efficiency (78-85%).[2] The electronic nature of the substituents on both the indazole ring and the boronic acid partner, as well as the choice of catalyst and reaction conditions, will ultimately dictate the efficiency of the coupling.

  • Reaction Conditions: The reaction conditions for successful couplings at both positions are broadly similar, typically employing a palladium catalyst such as Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos). Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), and the reactions are generally performed in a mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water at elevated temperatures (80-100 °C).

  • Synthetic Accessibility: The choice between this compound and 1H-indazole-5-boronic acid may also be influenced by the synthetic accessibility of the starting materials. The corresponding bromo- or iodo-indazoles are often commercially available or can be synthesized through established methods.

Conclusion

Both this compound and 1H-indazole-5-boronic acid (and their halo-precursors) are valuable reagents for the synthesis of functionalized indazole derivatives via Suzuki-Miyaura cross-coupling. The available data suggests that both positions can be effectively functionalized to generate diverse libraries of compounds for drug discovery and development. The optimal choice of isomer will depend on the specific synthetic strategy and the desired substitution pattern of the target molecule. Researchers are encouraged to screen various catalysts, ligands, and bases to optimize the reaction conditions for their specific substrates.

References

A Comparative Guide to the Synthesis of Indazole Derivatives: Validating the Utility of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold in medicinal chemistry. The efficient and versatile synthesis of indazole derivatives is therefore a critical aspect of drug discovery. This guide provides an objective comparison of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, against classical and modern alternative methods for indazole synthesis. The performance of these methods is evaluated based on experimental data, offering insights into their respective advantages and limitations.

Performance Comparison: Suzuki-Miyaura Coupling vs. Alternative Methods

The choice of synthetic route for a particular indazole derivative is often a balance between yield, substrate scope, reaction conditions, and the availability of starting materials. The Suzuki-Miyaura reaction has emerged as a powerful tool for the functionalization of pre-formed indazole cores, offering a reliable method for creating carbon-carbon bonds.[1] Alternative methods, such as the Cadogan and Davis-Beirut reactions, provide pathways to construct the indazole ring itself from acyclic precursors.

The following tables summarize the typical efficiencies of these methods for the synthesis of comparable indazole structures.

Table 1: Synthesis of Indazole Derivatives via Suzuki-Miyaura Cross-Coupling [2][3][4]

Indazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃Dimethoxyethane802High
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPd(dppf)Cl₂·DCM (0.05 eq.)K₂CO₃1,4-dioxane/waterRT8–12Good to Excellent
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)2Good
3-chloroindazole5-indole boronic acidP2 (SPhos precatalyst) (2.5)K₃PO₄dioxane/H₂O1001590

Table 2: Synthesis of 2H-Indazoles via the Cadogan Reaction [5]

o-Nitrobenzaldehyde DerivativeAmineReducing AgentSolventTemp. (°C)Yield (%)
2-NitrobenzaldehydeAnilineTri-n-butylphosphinei-PrOH80Moderate to Excellent
Electronically diverse o-nitrobenzaldehydesAromatic and aliphatic aminesTri-n-butylphosphinei-PrOH80Moderate to Excellent

Table 3: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction [6][7]

SubstrateConditionsYield (%)
o-Nitrobenzyl amineDBU in THF at RT41-50
2-Aminobenzyl alcohol derivativesNot specifiedup to 90
o-Nitrosobenzaldehyde and primary aminesAcid or base catalysisGood

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for the Suzuki-Miyaura coupling and the Cadogan reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Bromo-Indazoles[2][8]

Materials:

  • Bromo-indazole derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the bromo-indazole derivative and the arylboronic acid in the solvent mixture.

  • Add the base to the solution.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis[5]

Materials:

  • o-Nitrobenzaldehyde (1.0 eq.)

  • Amine (1.0-1.2 eq.)

  • Tri-n-butylphosphine (1.5 eq.)

  • Solvent (e.g., isopropanol)

Procedure:

  • To a solution of the o-nitrobenzaldehyde in the solvent, add the amine.

  • Stir the mixture at room temperature to facilitate the condensation reaction and formation of the ortho-imino-nitrobenzene intermediate.

  • Add the tri-n-butylphosphine to the reaction mixture.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction for the consumption of the intermediate and formation of the 2H-indazole product.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental transformations in the Suzuki-Miyaura coupling and a comparison with the Cadogan reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole Bromo-Indazole Reaction Suzuki-Miyaura Coupling Indazole->Reaction BoronicAcid Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Functionalized Indazole Reaction->Product Workup & Purification

Caption: Generalized workflow for the synthesis of indazole derivatives via Suzuki-Miyaura coupling.

Method_Comparison cluster_suzuki Suzuki-Miyaura Coupling cluster_cadogan Cadogan Reaction suzuki_start Pre-formed Indazole Halide suzuki_product C-C Bond Formation (Functionalization) suzuki_start->suzuki_product suzuki_reagent Boronic Acid suzuki_reagent->suzuki_product suzuki_adv Advantages: - Mild Conditions - High Functional Group Tolerance - Commercially Available Reagents suzuki_product->suzuki_adv cadogan_start o-Nitrobenzaldehyde + Amine cadogan_product Indazole Ring Formation (Cyclization) cadogan_start->cadogan_product cadogan_reagent Phosphine Reductant cadogan_reagent->cadogan_product cadogan_adv Advantages: - One-pot Synthesis - Forms the Indazole Core Directly cadogan_product->cadogan_adv

Caption: Comparison of Suzuki-Miyaura coupling and the Cadogan reaction for indazole synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the late-stage functionalization of the indazole scaffold. Its mild reaction conditions, broad substrate scope, and the commercial availability of a wide range of boronic acids make it an invaluable tool in medicinal chemistry.[8] While methods like the Cadogan and Davis-Beirut reactions are effective for the de novo synthesis of the indazole ring system, the Suzuki-Miyaura coupling offers unparalleled flexibility for derivatization. For researchers aiming to explore the structure-activity relationship of indazole-based compounds, the use of boronic acids in palladium-catalyzed cross-coupling reactions provides a robust and reliable synthetic strategy.

References

a comparative study of boronic acids for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of boronic acids is pivotal for the successful synthesis of heterocyclic compounds. This guide provides an objective comparison of the performance of various boronic acids in the synthesis of pyridines, indoles, and furans, primarily through the Suzuki-Miyaura cross-coupling reaction. The information is supported by experimental data to facilitate informed decisions in reagent selection.

Comparative Performance of Boronic Acids

The efficacy of a boronic acid in the synthesis of heterocycles is influenced by several factors, including the electronic nature of the boronic acid's substituent, steric hindrance, and the inherent stability of the boronic acid itself. The following tables summarize the performance of a range of boronic acids in the synthesis of key heterocyclic scaffolds.

Pyridine Synthesis

Table 1: Comparison of Boronic Acids in the Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling

EntryBoronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid2-ChloropyridinePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[1]
24-Methoxyphenylboronic acid2-ChloropyridinePd(dppf)Cl₂ (2)K₂CO₃Dioxane1001692[1]
34-Chlorophenylboronic acid2-BromopyridinePd(OAc)₂ (2)K₂CO₃iPrOH/H₂O800.594[2]
44-Trifluoromethylphenylboronic acid2-BromopyridinePd(OAc)₂ (2)K₂CO₃iPrOH/H₂O800.589[2]
52-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane100-82[3]
62-Furanboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane100-79[3]
73-Thienylboronic acid2-ChloropyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1102478[1]
8Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[1]
Indole Synthesis

Table 2: Comparison of Boronic Acids in the Synthesis of Substituted Indoles via Suzuki-Miyaura Coupling

EntryBoronic AcidIndole SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid3-BromoindolePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O801295
24-Methoxyphenylboronic acid3-BromoindolePd(dppf)Cl₂ (3)K₂CO₃Dioxane90892
34-Fluorophenylboronic acid3-BromoindolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100696
42-Methylphenylboronic acid3-BromoindolePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1001288
55-Indoleboronic acid3-ChloroindazolePd₂ (dba)₃-XPhos precatalyst (2)K₃PO₄Dioxane/H₂O1001585[4]
64-(Trifluoromethyl)phenylboronic acid3-ChloroindazolePd₂ (dba)₃-XPhos precatalyst (2)K₃PO₄Dioxane/H₂O1001591[4]
Furan Synthesis

Table 3: Comparison of Boronic Acids in the Synthesis of 2-Arylfurans via Suzuki-Miyaura Coupling

EntryBoronic AcidFuran SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid2-BromofuranPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801288
24-Methoxyphenylboronic acid2-BromofuranPd(dppf)Cl₂ (2)K₂CO₃Dioxane90894
34-Chlorophenylboronic acid2-BromofuranPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100691
42-Furanboronic acid4-BromobenzonitrilePd(OAc)₂ (1) / RuPhos (2)Na₂CO₃Ethanol85--[5]
52-Benzofuranylboronic acid2-Chloro-4,6-dimethoxypyrimidinePdCl₂(dppf) (4)K₂CO₃DME601.591-99

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling of a Halo-Heterocycle with an Arylboronic Acid

Materials:

  • Halo-heterocycle (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-heterocycle, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • In a microwave reaction vial, combine 2-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 150 °C for 15-30 minutes.[6]

  • After cooling, work up the reaction as described in the general procedure.

Visualizations

The following diagrams illustrate key aspects of heterocyclic synthesis using boronic acids.

boronic_acid_selection start Select Boronic Acid for Heterocyclic Synthesis reactivity Reactivity Considerations start->reactivity stability Stability Considerations start->stability scope Substrate Scope start->scope conditions Reaction Conditions start->conditions e_rich Electron-Rich (e.g., 4-methoxyphenyl) reactivity->e_rich Faster transmetalation e_poor Electron-Poor (e.g., 4-CF3-phenyl) reactivity->e_poor Slower transmetalation steric Sterically Hindered (e.g., 2-methylphenyl) reactivity->steric May require stronger conditions/ligands protodeb Protodeboronation (especially heteroaryl) stability->protodeb Key side reaction storage Storage Stability stability->storage final_choice Optimal Boronic Acid scope->final_choice conditions->final_choice e_rich->final_choice e_poor->final_choice steric->final_choice protodeb->final_choice storage->final_choice

Caption: Logical flow for selecting a suitable boronic acid.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine Halo-heterocycle, Boronic Acid, Catalyst, Base inert 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heating 4. Heat and Stir solvent->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction drying 7. Dry and Concentrate extraction->drying purification 8. Column Chromatography drying->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

suzuki_miyaura_cycle pd0 Pd(0)L_n pdII_complex R-Pd(II)L_n-X pd0->pdII_complex R-X lab1 Oxidative Addition oxidative_addition Oxidative Addition diorgano_pdII R-Pd(II)L_n-R' pdII_complex->diorgano_pdII [R'B(OH)₃]⁻ lab2 Transmetalation transmetalation Transmetalation diorgano_pdII->pd0 product R-R' diorgano_pdII->product lab3 Reductive Elimination reductive_elimination Reductive Elimination boronic_acid R'-B(OH)₂ + Base halide R-X

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to Alternative Reagents for C4-Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib. Functionalization at the C4 position is critical for modulating the pharmacological properties of these molecules. While 1H-Indazole-4-boronic acid is a staple reagent for introducing aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction, its limitations, such as potential instability and challenges in purification, have spurred the development of alternative reagents and methodologies.

This guide provides a comprehensive comparison of alternative reagents to this compound for the functionalization of the indazole C4 position. We will delve into the performance of alternative boron-based reagents, the use of haloindazoles in various cross-coupling reactions, and direct C-H functionalization strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Alternative Boron-Based Reagents

Boronic acids can be prone to side reactions like protodeboronation and trimerization into boroxines. To enhance stability, shelf-life, and compatibility with a broader range of reaction conditions, several alternatives have been developed where the boronic acid moiety is protected or modified.

1. Indazole-4-boronic Acid Pinacol Esters: Pinacol esters are among the most common alternatives to boronic acids. They are generally more stable, crystalline solids that are easier to handle and purify by chromatography.[1] They participate readily in Suzuki-Miyaura reactions, often after in situ hydrolysis to the active boronic acid under the basic reaction conditions.

2. Indazole-4-MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, rendering them inert to a wide range of anhydrous reaction conditions, including strongly basic and oxidizing environments.[2][3] This stability allows for multi-step synthesis on other parts of the molecule before the boron functionality is utilized in a final cross-coupling step. The MIDA group is cleaved under mild aqueous basic conditions to slowly release the boronic acid, which can be beneficial for challenging couplings.[4]

3. Indazole-4-potassium Trifluoroborates: Potassium trifluoroborate salts (R-BF3K) are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are slow-releasing sources of the boronic acid under aqueous basic conditions, which can help to minimize side reactions.

Performance Comparison of C4-Boron Reagents
Reagent ClassStructure ExampleStabilityHandlingPurificationKey Advantages
Boronic Acid This compoundModerateOften difficult to purifyChromatography can be challengingCommercially available
Pinacol Ester 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazoleGoodCrystalline solidAmenable to chromatographyImproved stability over boronic acid[1]
MIDA Boronate 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indazoleExcellentCrystalline solidAmenable to chromatographyHigh stability to various reagents; enables iterative cross-coupling[2][3]
Trifluoroborate Potassium indazole-4-trifluoroborateExcellentCrystalline solidOften purified by recrystallizationHigh stability; slow release of boronic acid[4]

Haloindazoles as Cross-Coupling Precursors

An alternative strategy is to reverse the roles of the coupling partners. Instead of an indazole-boron reagent, a 4-haloindazole (typically 4-iodo- or 4-bromo-1H-indazole) can be used as the electrophile in cross-coupling reactions with a wide array of organometallic nucleophiles. This approach significantly broadens the scope of accessible functionalities at the C4 position.

1. Suzuki-Miyaura Coupling: This remains one of the most versatile methods, coupling 4-haloindazoles with various aryl and heteroaryl boronic acids or their esters.[5] The general reactivity trend for the halide is I > Br > Cl.[6]

2. Stille Coupling: This reaction pairs a 4-haloindazole with an organostannane reagent (e.g., aryltributylstannane). Stille coupling is often tolerant of a wide variety of functional groups, but a key drawback is the toxicity of the tin byproducts.

3. Hiyama Coupling: Organosilanes or organosilanols serve as the nucleophilic partner in this palladium-catalyzed reaction.[7] This method is an attractive alternative to boron- and tin-based couplings due to the low cost, low toxicity, and high stability of the silicon reagents.[7] Activation is typically required, often with a fluoride source or under basic conditions for silanols.

4. Other Cross-Coupling Reactions: Other notable methods include Negishi coupling (organozinc reagents), Sonogashira coupling (terminal alkynes), and Buchwald-Hartwig amination (amines, for C-N bond formation).

Workflow Comparison: Boronic Acid vs. Haloindazole Approach

G cluster_0 Pathway A: Indazole-4-Boronic Acid cluster_1 Pathway B: 4-Haloindazole A1 This compound A3 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A1->A3 A2 Aryl/Heteroaryl Halide A2->A3 A4 C4-Arylated Indazole A3->A4 B1 4-Haloindazole (I, Br) B3 Cross-Coupling Reaction (e.g., Suzuki, Stille, Hiyama) B1->B3 B2 Organometallic Reagent (Boron, Tin, Silicon, etc.) B2->B3 B4 C4-Functionalized Indazole B3->B4

Caption: Comparison of synthetic pathways to C4-functionalized indazoles.

Direct C-H Functionalization

The most atom-economical approach is the direct functionalization of the C4-H bond, which avoids the pre-functionalization steps of creating either a boron reagent or a halide. While functionalization at the C3 position of indazoles via C-H activation is more common, methods for targeting the benzene ring portion are emerging.[8][9] These reactions often rely on a directing group to achieve regioselectivity for the C4 position. While less developed specifically for the indazole C4 position compared to other heterocycles like indole, this remains an active area of research.[10][11]

Experimental Protocols

Protocol 1: Synthesis of 4-(Pinacolato)boron-1H-indazole from 4-Bromo-1H-indazole

This protocol is adapted from procedures for Miyaura borylation of haloarenes.[1]

Materials:

  • 4-Bromo-1H-indazole (1 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium acetate (KOAc) (3 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry reaction vessel, add 4-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-(pinacolato)boron-1H-indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Haloindazole

This protocol provides a general method for C-C bond formation using a 4-haloindazole.[5][12]

Materials:

  • 4-Halo-1H-indazole (e.g., 4-bromo-1H-indazole) (1 eq)

  • Aryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf)·DCM, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Degassed solvent system (e.g., a 4:1 mixture of dioxane/water or DMF/water)

Procedure:

  • In a reaction vessel, combine the 4-halo-indazole, aryl boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography to yield the C4-arylated indazole.

Comparative Performance Data

The following table summarizes representative yields for the C4-functionalization of indazoles using different methods, compiled from various literature sources. Conditions can vary significantly, so this table should be used for qualitative comparison.

Indazole ReagentCoupling PartnerReaction TypeCatalyst / ConditionsYield (%)Reference
4-Iodo-1H-indazolePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O~85%Adapted from[5]
4-Bromo-1H-indazole4-Methoxyphenylboronic acidSuzuki-MiyauraPdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O~90%Adapted from[12]
4-Bromo-1H-indazoleBis(pinacolato)diboronMiyaura BorylationPd(dppf)Cl₂, KOAc, Dioxane70-85%Adapted from[1]
4-Iodo-1H-indazolePhenyltributylstannaneStillePd(PPh₃)₄, LiCl, Toluene~80%General Stille Conditions
4-Iodo-1H-indazolePhenyltrimethoxysilaneHiyamaPd(OAc)₂, TBAF, THF~75%General Hiyama Conditions

Conclusion and Reagent Selection

The choice of reagent for the C4-functionalization of indazoles depends heavily on the specific synthetic strategy, desired functional group tolerance, and the stage at which the C4-substituent is introduced.

G start Start: Need to Functionalize Indazole C4 Position q1 Is the final C4-substituent a simple aryl/heteroaryl group? start->q1 q2 Is late-stage functionalization or high stability required? q1->q2 No r1 Use this compound or its Pinacol Ester. q1->r1 Yes q3 Is a non-boron pathway preferred (e.g., to avoid boron-related side reactions)? q2->q3 No r2 Consider Indazole-4-MIDA boronate for maximum stability. q2->r2 Yes q3->r1 No r3 Use 4-Haloindazole (Iodo/Bromo) with Suzuki, Stille, or Hiyama coupling. q3->r3 Yes

Caption: Decision tree for selecting a C4-functionalization reagent.

  • For direct and routine arylations , commercially available this compound or its more stable pinacol ester are excellent choices for Suzuki-Miyaura coupling.

  • For complex, multi-step syntheses , where the boron moiety must endure harsh conditions, the highly stable MIDA boronates are superior.

  • To access a broader diversity of substituents beyond what is available as boronic acids (e.g., alkyl, stannyl, silyl groups), or if issues with boronic acid stability are a concern, the 4-haloindazole approach provides greater flexibility through a variety of cross-coupling reactions.

Ultimately, the continued development of stable boron reagents and novel C-H activation methodologies will further expand the toolbox available to chemists for the precise and efficient functionalization of the indazole scaffold.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Indazole Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, with indazole-containing compounds featuring prominently in a wide array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and the choice of palladium catalyst is critical to achieving high yields and purity, particularly when working with various isomers of indazole boronic acid. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of indazole boronic acid isomers with aryl halides, supported by experimental data.

Performance Comparison of Palladium Catalysts

Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of different indazole boronic acid isomers are not extensively consolidated in the literature. However, by examining data from the coupling of halo-indazoles with boronic acids—a closely related transformation—we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Catalyst SystemIndazole SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80292
Pd(PPh₃)₄ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane801865
PdCl₂(PPh₃)₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane801840
Pd(PCy₃)₂ 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane80555
XPhos Pd G2 7-chloro-1H-pyrrolo[2,3-c]pyridine (aza-indazole)4-fluorophenyl boronic acidK₃PO₄DMF:EtOH:H₂O100 (MW)0.5-0.6790

Key Observations:

  • Pd(dppf)Cl₂ has demonstrated superior performance in the coupling of a 5-bromo-indazole, providing a significantly higher yield in a much shorter reaction time compared to other common catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] This suggests that the dppf ligand is highly effective in promoting the catalytic cycle for this class of substrates.

  • Buchwald-Hartwig precatalysts , such as XPhos Pd G2 , are highly active and can facilitate rapid Suzuki-Miyaura couplings, even with challenging substrates like aza-indazoles, under microwave irradiation.[2] These catalysts are designed to readily form the active Pd(0) species.

  • Pd(PPh₃)₄ , a widely used catalyst, can be effective but often requires longer reaction times and may result in lower yields compared to more modern catalyst systems, especially with heteroatom-containing substrates.[1]

  • The choice of base and solvent system is also crucial and can significantly impact catalyst performance and reaction outcome.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives, adapted from the literature.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole using Pd(dppf)Cl₂

This protocol is based on a study that found Pd(dppf)Cl₂ to be the most effective catalyst for the coupling of 5-bromo-1-ethyl-1H-indazole.[1]

Materials:

  • 5-bromo-1-ethyl-1H-indazole (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (10 mL)

  • Water (2.5 mL)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the 5-bromo-1-ethyl-1H-indazole, the boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed DME and water via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloro-Aza-Indazole using XPhos Pd G2

This protocol is adapted from a procedure for the coupling of a 7-chloro-aza-indole, a related nitrogen-rich heterocycle, and is suitable for challenging substrates where protodeboronation may be a competing reaction.[2]

Materials:

  • Chloro-indazole isomer (e.g., 7-chloro-1H-indazole) (1.0 mmol)

  • Aryl boronic acid (1.1 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 mmol)

  • Solvent mixture: N,N-Dimethylformamide (DMF), Ethanol (EtOH), and Water (H₂O) in a 1:1:0.5 ratio (6 mL)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine the chloro-indazole, aryl boronic acid, and potassium phosphate.

  • Add the DMF:EtOH:H₂O solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the XPhos Pd G2 catalyst under a stream of inert gas.

  • Seal the vessel and heat the reaction mixture in a microwave reactor to 100 °C.

  • Maintain the temperature for 30-40 minutes, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Cross-Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine Indazole Boronic Acid Isomer, Aryl Halide, and Base in Flask solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (e.g., Ar bubbling) solvent->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst heating Heat Reaction Mixture with Stirring catalyst->heating monitor Monitor Progress (TLC, LC-MS) heating->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The selection of an optimal palladium catalyst for the Suzuki-Miyaura cross-coupling of indazole boronic acid isomers is crucial for achieving high efficiency and yields. While a universally superior catalyst for all isomers and coupling partners does not exist, the data suggests that catalyst systems incorporating bulky, electron-rich phosphine ligands, such as Pd(dppf)Cl₂ and Buchwald-Hartwig precatalysts like XPhos Pd G2, are often more effective than traditional catalysts like Pd(PPh₃)₄, particularly for nitrogen-containing heterocyclic substrates. Careful consideration of the specific indazole isomer, the nature of the aryl halide, and optimization of reaction conditions, including the base and solvent system, are paramount for successful synthesis. The provided protocols offer a solid starting point for methods development in this important class of reactions.

References

Navigating the Terrain of Heteroaryl Boronic Acids: A Guide to Stability in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this reaction lies the boronic acid, yet for those employing heteroaryl boronic acids, the path to a successful coupling is often fraught with stability challenges. This guide provides a comparative analysis of the stability of various heteroaryl boronic acids, offering experimental data and protocols to aid in the selection of reagents and reaction conditions for optimal outcomes.

The utility of heteroaryl boronic acids in medicinal chemistry is undeniable, as they introduce crucial heterocyclic motifs into complex molecules. However, their inherent instability, primarily through pathways of protodeboronation and oxidation, can significantly impact the efficiency and reproducibility of Suzuki-Miyaura reactions.[1][2] Factors such as pH, temperature, and even exposure to air and moisture can accelerate the degradation of these vital reagents.[1] This guide aims to illuminate the stability landscape of common heteroaryl boronic acids and their derivatives, providing a data-driven foundation for strategic decision-making in synthesis design.

The Stability Spectrum: A Comparative Look at Heteroaryl Boronic Acids

The electronic nature of the heterocyclic ring plays a pivotal role in the stability of the corresponding boronic acid.[3] Electron-rich five-membered heterocycles, such as furan, thiophene, and pyrrole, are particularly susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[2][4] This decomposition pathway is often accelerated under the basic conditions and elevated temperatures typical of Suzuki-Miyaura couplings.[2]

In contrast, fused aromatic systems, like benzofuran, tend to exhibit greater stability.[4] The delocalization of electrons across the fused ring system appears to confer a stabilizing effect, leading to higher yields in cross-coupling reactions under milder conditions.[4]

The position of the boronic acid group on the heteroaryl ring also significantly influences stability. For instance, 2-substituted five-membered ring systems are often more prone to decomposition than their 3-substituted counterparts.[2] Similarly, the stability of pyridyl boronic acids can vary depending on the position of the boronic acid relative to the nitrogen atom, with 2-pyridyl boronic acid being notoriously unstable.[5]

Quantitative Comparison of Heteroaryl Boronic Acid Stability and Reactivity

To provide a clearer picture of the relative stability and performance of different heteroaryl boronic acids and their derivatives, the following tables summarize key experimental data.

Table 1: Physicochemical Properties and Stability of Common Heteroaryl Boronic Acids

Heteroaryl Boronic AcidStructurePredicted pKaKey Stability Characteristics
Furan-2-boronic acid8.29 ± 0.53[4]Prone to protodeboronation, especially at elevated temperatures.[4]
Thiophene-2-boronic acid8.41 ± 0.53[4]Generally more stable than furan-2-boronic acid but still susceptible to protodeboronation.[4]
Pyrrole-2-boronic acid-Known to be unstable, readily undergoing decomposition.[2]
Pyridine-3-boronic acid-Generally more stable than the 2- and 4-isomers.
2-Benzofurylboronic acid6.22 ± 0.30[4]Fused aromatic system confers greater stability compared to simple five-membered rings.[4]

Table 2: Benchtop Stability of Various Boronic Acids Over 15 Days

Boronic Acid% Decomposition (after 15 days under air)
2-Furanboronic acidSignificant decomposition[2]
2-Pyrroleboronic acidSignificant decomposition[2]
2-Thiopheneboronic acidSignificant decomposition[2]
2-Indoleboronic acidSignificant decomposition[2]

Table 3: Comparative Suzuki-Miyaura Coupling Yields of Heteroaryl Boronic Acids and Their Derivatives

This table highlights the improved performance of stabilized boronic acid derivatives, such as MIDA boronates and ArB(Epin) esters, compared to the free boronic acids.

Heteroaryl Boron ReagentCoupling PartnerProduct Yield (%)Reference
2-Furanboronic acidAryl Chloride14-68%[2]
2-Furan MIDA boronateAryl Chloride90-96%[2]
2-Thiophenylboronic acidAryl Bromide0-73%[6]
2-Thiophenyl-B(Epin)Aryl Bromide73-99%[6]
3-Furanylboronic acidAryl Bromide0-73%[6]
3-Furanyl-B(Epin)Aryl Bromide73-99%[6]
3-Pyridinylboronic acidAryl Bromide0-73%[6]
3-Pyridinyl-B(Epin)Aryl Bromide73-99%[6]
2-Benzofuranyl boronic acid2-chloro-4,6-dimethoxypyrimidine91-99%[4]
2-Benzothienyl boronic acid2-chloro-4,6-dimethoxypyrimidine<5%[4]

Strategies for Mitigating Instability

To overcome the challenges posed by unstable heteroaryl boronic acids, several strategies have been developed. The most common approach is the use of more stable boronic acid surrogates.

  • Boronic Esters (Pinacol, Neopentyl, Epin): Conversion of the boronic acid to an ester derivative, such as a pinacol or neopentyl glycol ester, can enhance stability.[7][8] Recently, 1,1,2,2-tetraethylethylene glycol (Epin) has been shown to form highly stable boronic esters that can be purified by silica gel chromatography and often provide higher yields in Suzuki couplings compared to the corresponding boronic acids or pinacol esters.[6]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that serve as "slow-release" sources of the corresponding boronic acids under the reaction conditions.[2][9][10] This strategy maintains a low concentration of the unstable free boronic acid in the reaction mixture, minimizing decomposition while still allowing for efficient transmetalation.[10][11]

  • Potassium Heteroaryltrifluoroborates: These are highly stable, crystalline solids that are often used as alternatives to boronic acids.[3][4] They are generally less prone to protodeboronation and can be handled and stored more easily.

  • Reaction Condition Optimization: For particularly unstable boronic acids, the development of new palladium precatalysts that generate the active catalytic species rapidly at lower temperatures can significantly improve reaction outcomes by outcompeting the decomposition of the boronic acid.[12] The use of anhydrous conditions can also help to prevent hydrolysis-mediated degradation.[13]

Experimental Protocols for Stability Assessment

Assessing the stability of a given heteroaryl boronic acid is crucial for developing robust Suzuki-Miyaura coupling protocols. The following are general methodologies for evaluating stability.

Protocol 1: Stability Assessment by ¹H NMR Spectroscopy

This method allows for the qualitative and semi-quantitative monitoring of boronic acid degradation in solution.

Objective: To observe the disappearance of the heteroaryl boronic acid signal and the appearance of signals from degradation products (e.g., the protodeboronated heteroarene).[1]

Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

Procedure:

  • Dissolve a known amount of the heteroaryl boronic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[1]

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero point.

  • Subject the NMR tube to the desired stress condition (e.g., elevated temperature, addition of a base).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting boronic acid and the degradation products to monitor the extent of decomposition over time.

Protocol 2: Stability-Indicating HPLC Assay

This method provides quantitative data on the amount of boronic acid and its degradation products over time under specific stress conditions.

Objective: To quantify the degradation of a heteroaryl boronic acid under various conditions (e.g., different pH values, temperatures, or in the presence of an oxidizing agent).[1]

Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.[1]

Procedure:

  • Develop an HPLC method capable of separating the heteroaryl boronic acid from its potential degradation products. A reverse-phase C18 column is a common starting point.[1]

  • Prepare a stock solution of the heteroaryl boronic acid in a suitable solvent (e.g., acetonitrile/water).[1]

  • Divide the stock solution into aliquots and subject them to different stress conditions.

  • At specified time points, inject samples onto the HPLC system.

  • Monitor the peak area of the heteroaryl boronic acid and any new peaks that appear, which may correspond to degradation products.[1]

  • Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.

Visualizing the Chemistry of Stability

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

G cluster_0 Degradation Pathways of Heteroaryl Boronic Acids HetArBOH2 Heteroaryl Boronic Acid (HetAr-B(OH)₂) Protodeboronation Protodeboronation (e.g., + H₂O) HetArBOH2->Protodeboronation H⁺/OH⁻, Heat Oxidation Oxidation (e.g., + [O]) HetArBOH2->Oxidation Air, Oxidants HetArH Protodeboronated Product (HetAr-H) Protodeboronation->HetArH HetArOH Oxidized Product (HetAr-OH) Oxidation->HetArOH

Caption: Major degradation pathways for heteroaryl boronic acids.

G cluster_1 The 'Slow-Release' Strategy with MIDA Boronates MIDA_Boronate Stable MIDA Boronate (HetAr-B(MIDA)) Hydrolysis Slow Hydrolysis (e.g., K₃PO₄, H₂O) MIDA_Boronate->Hydrolysis Free_BA Unstable Free Boronic Acid (HetAr-B(OH)₂) [Low Concentration] Hydrolysis->Free_BA Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Free_BA->Suzuki_Cycle Decomposition Decomposition Free_BA->Decomposition Product Coupled Product Suzuki_Cycle->Product

Caption: The slow-release approach using MIDA boronates.

G cluster_2 Workflow for Assessing Boronic Acid Stability Start Prepare Boronic Acid Solution Stress Apply Stress Condition (Heat, pH, etc.) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis Analyze by NMR or HPLC Sampling->Analysis Data Quantify Degradation Analysis->Data Conclusion Determine Stability Profile Data->Conclusion

References

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in pharmaceutical and materials science is particularly significant, where the synthesis of complex biaryl and heteroaryl structures is paramount. Indazole moieties are prevalent in a vast number of biologically active compounds, making the understanding of their coupling reactions, such as the Suzuki-Miyaura, critical for drug discovery and development.

Factors Influencing Reaction Kinetics

The rate of a Suzuki-Miyaura reaction is primarily dictated by the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the indazole boronic acid, specifically the electronic properties and steric environment of the indazole ring and the boronic acid group, can significantly impact the transmetalation step, which is often rate-determining.

Electronic Effects:

The electronic nature of the indazole ring plays a crucial role.[2]

  • π-Deficient vs. π-Rich Systems: Indazoles, being heteroaromatic, possess a degree of π-deficiency due to the presence of nitrogen atoms. This can influence the nucleophilicity of the carbon atom attached to the boron. Generally, more electron-rich heteroaryl boronic acids tend to undergo transmetalation at a faster rate.[2] Conversely, electron-withdrawing substituents on the indazole ring can decrease the electron density at the coupling site, potentially slowing down the transmetalation step.

  • Nitrogen Atom Coordination: The lone pair of electrons on the nitrogen atoms of the indazole ring can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, thereby reducing the overall reaction rate.[2]

Steric Effects:

The steric hindrance around the boronic acid moiety can significantly affect the rate of transmetalation.

  • Position of the Boronic Acid Group: The position of the boronic acid group on the indazole ring is a critical factor. Similar to the "2-pyridyl problem" observed with pyridine boronic acids, an indazole boronic acid with the boronic acid group at a position adjacent to a nitrogen atom might exhibit slower reaction rates due to steric hindrance and potential catalyst inhibition through chelation.[2]

  • Substituents on the Indazole Ring: Bulky substituents on the indazole ring, particularly near the boronic acid group, can sterically impede the approach of the boronic acid to the palladium center, thus slowing down the transmetalation step.

Qualitative Comparison of Putative Indazole Boronic Acid Reactivity:

Based on the general principles for heteroaryl boronic acids, we can infer a qualitative comparison of the expected reactivity of different indazole boronic acids.

Indazole Boronic Acid TypeExpected Relative ReactivityRationale
Indazole-5-boronic acid HighThe boronic acid group is relatively unhindered and electronically neutral.
Indazole-7-boronic acid Moderate to HighThe boronic acid is on the benzene ring portion, likely having reactivity similar to a substituted phenylboronic acid.
Indazole-3-boronic acid Moderate to LowPotential for steric hindrance and catalyst inhibition due to the proximity of the N2 nitrogen.
Electron-donating substituent IncreasedElectron-donating groups can increase the nucleophilicity of the carbon-boron bond, accelerating transmetalation.
Electron-withdrawing substituent DecreasedElectron-withdrawing groups can decrease the nucleophilicity of the carbon-boron bond, slowing transmetalation.

Note: This table presents a qualitative comparison based on established principles for heteroaryl boronic acids. Actual reaction rates will be highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system employed.

Experimental Protocols

A detailed kinetic study is essential to quantitatively assess the performance of different indazole boronic acids in the Suzuki-Miyaura reaction. The following is a general protocol for monitoring the reaction kinetics.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Reaction

1. Materials and Reagents:

  • Indazole boronic acid (or ester)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)[3]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[3]

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF/water mixture)[3]

  • Internal standard (for chromatographic analysis)

  • Reaction vessel (e.g., Schlenk tube or a multi-well reaction block)[4]

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (oil bath or heating block)

  • Inert gas supply (Nitrogen or Argon)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)

2. Reaction Setup:

  • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the indazole boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 2 mol%), the ligand (if required), and the base (2.0-3.0 equiv).[3]

  • Add a magnetic stir bar to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe to the reaction vessel.

  • If using an internal standard for analysis, add a known amount to the reaction mixture.

3. Reaction Execution and Monitoring:

  • Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 60-100 °C).[4]

  • Begin vigorous stirring.

  • At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quench each aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a dilute acid solution) and an extraction solvent.

  • Analyze the quenched aliquots by a suitable chromatographic method (GC or HPLC) or NMR spectroscopy to determine the concentration of the starting materials and the product.

4. Data Analysis:

  • Plot the concentration of the product versus time.

  • From this plot, determine the initial reaction rate.

  • To determine the reaction order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while keeping the concentrations of all other reactants constant.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow and the key steps of the cycle are depicted below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln (Oxidative Addition Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln (Diaryl Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Indazole-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (Indazole Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This guide provides a framework for understanding and investigating the kinetics of Suzuki-Miyaura reactions with indazole boronic acids. For specific applications, it is crucial to perform detailed kinetic studies to optimize reaction conditions and achieve the desired efficiency and yield.

References

A Head-to-Head Comparison: Boronic Acids vs. Boronate Esters in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted indazoles is a cornerstone of medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, and the choice between boronic acids and their corresponding boronate esters as coupling partners is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of these two classes of reagents in the context of indazole synthesis, supported by representative experimental data and detailed protocols.

The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but they are also more prone to decomposition pathways like protodeboronation and oxidation.[1] In contrast, boronate esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store, which is a significant advantage in multi-step syntheses.[1]

Quantitative Performance Comparison

Coupling PartnerReagentTypical Reaction TimeTypical YieldKey Considerations
3-Bromo-1H-indazole + Phenylboronic acidBoronic Acid2 - 8 hours75-95%Higher reactivity can lead to faster conversions. Susceptible to decomposition, requiring careful handling and storage.
3-Bromo-1H-indazole + Phenylboronic acid pinacol esterBoronate Ester6 - 24 hours70-90%More stable and easier to handle, leading to more reproducible results. May require longer reaction times or higher temperatures.
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole + 4-Methoxyphenylboronic acidBoronic Acid4 - 12 hours80-98%Excellent for rapid synthesis if the boronic acid is readily available and stable.
5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole + 4-Methoxyphenylboronic acid pinacol esterBoronate Ester12 - 36 hours75-95%Ideal for library synthesis or when the boronic acid is unstable or commercially unavailable.

Note: The yields and reaction times are illustrative and can vary significantly based on the specific substrates, catalyst system, base, and solvent used.

Logical Workflow for Reagent Selection

The decision to employ a boronic acid or a boronate ester in indazole synthesis is a nuanced one, guided by several factors. The following diagram illustrates a logical workflow for making this selection.

G cluster_start cluster_reagent cluster_considerations start Start: Need to synthesize a substituted indazole via Suzuki-Miyaura coupling stability Is the required boronic acid stable and commercially available? start->stability boronic_acid Use Boronic Acid reactivity Is rapid reaction kinetics a priority? boronic_acid->reactivity Consider boronate_ester Use Boronate Ester (e.g., Pinacol Ester) multistep Is this part of a multi-step synthesis requiring high purity and reproducibility? boronate_ester->multistep Consider stability->boronic_acid Yes stability->boronate_ester No reactivity->boronic_acid Yes reactivity->boronate_ester No multistep->boronic_acid No multistep->boronate_ester Yes

Decision workflow for selecting a boron reagent.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction in indazole synthesis using both a boronic acid and a boronate ester.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoindazole with Phenylboronic Acid

This protocol is adapted from studies on the Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[2][3]

Materials:

  • 3-Bromo-1H-indazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 3-bromo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane/water (5 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling of Protected 5-Iodoindazole with an Arylboronic Acid Pinacol Ester

This protocol is based on the synthesis and reactivity studies of protected indazole boronic acid pinacolyl esters.[4]

Materials:

  • 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Arylboronic acid pinacol ester (e.g., 4-methoxyphenylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction flask, add 5-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and KOAc (3.0 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMSO (10 mL) via syringe.

  • Heat the reaction mixture at 80 °C under an argon atmosphere for 18 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-aryl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Signaling Pathways and Experimental Workflows

The choice between a boronic acid and a boronate ester directly impacts the workflow of a synthesis. The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura reaction in the context of indazole synthesis.

G cluster_workflow Experimental Workflow start Reaction Setup: Halo-indazole, Palladium Catalyst, Base, Solvent add_boron Addition of Boron Reagent start->add_boron boronic_acid_path Boronic Acid: - Inert atmosphere recommended - Use freshly opened or purified reagent add_boron->boronic_acid_path boronate_ester_path Boronate Ester: - Standard benchtop handling - Generally stable to air and moisture add_boron->boronate_ester_path reaction Reaction: - Heating (conventional or microwave) - Monitor by TLC or LC-MS boronic_acid_path->reaction boronate_ester_path->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Substituted Indazole purification->product

Comparative experimental workflow.

Conclusion

The selection between boronic acids and boronate esters for indazole synthesis is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the synthesis. Boronic acids offer the advantage of higher reactivity, which can be crucial for time-sensitive projects or for less reactive coupling partners. However, this comes at the cost of stability, which can impact reproducibility and shelf-life.

Boronate esters, particularly pinacol esters, provide a robust and reliable alternative. Their stability makes them ideal for complex, multi-step syntheses, high-throughput screening, and situations where the corresponding boronic acid is unstable or difficult to access. While they may require longer reaction times, the trade-off in terms of ease of handling and reproducibility is often favorable. Ultimately, a thorough understanding of the properties of both classes of reagents allows the medicinal chemist to make an informed decision to best achieve their synthetic goals in the pursuit of novel indazole-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 1H-Indazole-4-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of 1H-Indazole-4-boronic acid, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2]

Quantitative Data Summary

The following table summarizes the key hazard and physical information for this compound and its related compounds.

PropertyValueReference
Molecular Formula C₇H₇BN₂O₂[3]
Molecular Weight 161.95 g/mol [3]
Appearance Solid/Powder[3][4]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[2][4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed)[1][2][4]
Storage Class 11 (Combustible Solids)[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional guidelines and local regulations for hazardous chemical waste.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[5]

  • The container must be made of a compatible material and have a tightly fitting cap.[6] It should be kept closed at all times except when adding waste.[6]

2. Labeling:

  • Label the waste container with a "Hazardous Waste" sticker or tag.

  • The label must include the full chemical name ("this compound"), the approximate quantity of the waste, and the date the waste was first added to the container.[6]

3. Segregation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA must be under the control of the principal investigator or lab director.[7]

  • Store the container segregated from incompatible materials, such as strong oxidizing agents.[5]

  • The storage area should be cool, dry, and well-ventilated.[2]

4. Disposal of Empty Containers:

  • Empty containers of this compound must be triple-rinsed with a suitable solvent before disposal.[6]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[7]

  • After rinsing, the original label on the container should be completely defaced or removed.[7] The rinsed, dried glass container can then be disposed of in the appropriate glass disposal container.[7]

5. Final Disposal:

  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.

  • Complete a chemical collection request form as required by your institution.[5]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Solid Waste & Contaminated Materials fume_hood->collect_waste collect_rinsate Triple Rinse Empty Container & Collect Rinsate fume_hood->collect_rinsate waste_container Place in a Labeled, Compatible Hazardous Waste Container collect_waste->waste_container collect_rinsate->waste_container segregate Store Segregated in a Satellite Accumulation Area waste_container->segregate request_pickup Request Waste Pickup from EH&S segregate->request_pickup ehs_collection EH&S or Licensed Contractor Collects Waste request_pickup->ehs_collection final_disposal Proper Disposal According to Regulations ehs_collection->final_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Indazole-4-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1H-Indazole-4-boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1023595-17-6[1]

  • Molecular Formula: C₇H₇BN₂O₂[2]

Hazard Identification: this compound is classified as a hazardous substance. It is crucial to be aware of the following potential health effects:

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

  • Harmful if swallowed.[5][6]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7][8]
Hands Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[3][4][8] Nitrile or neoprene gloves are recommended.
Body Laboratory CoatWear appropriate protective clothing to prevent skin exposure.[3][4][8]
Respiratory NIOSH-approved RespiratorA respirator is recommended if ventilation is inadequate or when handling large quantities that may generate dust.[8]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapor. Avoid generating dust.[4]

  • In Case of Contact:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3][4][8]

    • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[9]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][9] Clean the work area and decontaminate any equipment used.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Some suppliers recommend a storage temperature of 2-8°C.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][7]

Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, provided the pH is neutral (between 7-9) and there is no other chemical contamination.[10] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep Don PPE: - Goggles - Gloves - Lab Coat Area Prepare Well-Ventilated Work Area (Fume Hood) Prep->Area Weigh Weigh and Transfer Chemical Area->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Work Area & Equipment Experiment->Decon Waste Dispose of Waste (Hazardous) Decon->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.